molecular formula C9H14N2O2 B13564608 1,4-Diazaspiro[5.5]undecane-5,9-dione

1,4-Diazaspiro[5.5]undecane-5,9-dione

Cat. No.: B13564608
M. Wt: 182.22 g/mol
InChI Key: QVQMRAGGHIOTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazaspiro[5.5]undecane-5,9-dione is a diazaspirocyclic compound of high interest in pharmaceutical research and development. This compound serves as a privileged, rigid scaffold for constructing novel bioactive molecules. Its structure is characterized by a central spiro carbon connecting two piperidine rings, each featuring a carbonyl group, which provides a versatile platform for synthetic elaboration and interaction with biological targets . Compounds based on the 1,4-diazaspiro[5.5]undecane core are investigated for a range of therapeutic applications. While research is ongoing, structurally similar 1,9-diazaspiro[5.5]undecane analogs have demonstrated significant potential in preclinical studies for treating conditions such as obesity and type 2 diabetes mellitus by acting as potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis . Furthermore, related diazaspiro undecane diones have shown promising anticonvulsant activity in animal models, effectively preventing seizures in standardized screens . The inherent rigidity of the spiro system mimics aspects of peptide pharmacophores, making it a valuable template in drug discovery for creating conformationally constrained molecules . This product is intended for research purposes as a key chemical intermediate or building block. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new chemical space and develop potential candidates for addressing unmet medical needs.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1,4-diazaspiro[5.5]undecane-5,9-dione

InChI

InChI=1S/C9H14N2O2/c12-7-1-3-9(4-2-7)8(13)10-5-6-11-9/h11H,1-6H2,(H,10,13)

InChI Key

QVQMRAGGHIOTLV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)C(=O)NCCN2

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 1,4-Diazaspiro[5.5]undecane-5,9-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Chemical Structure, Synthesis, and Properties of 1,4-Diazaspiro[5.5]undecane-5,9-dione.

Executive Summary

The 1,4-diazaspiro[5.5]undecane-5,9-dione is a specialized bicyclic heterocycle characterized by a spiro-carbon junction connecting a piperazin-2-one ring and a 4-oxocyclohexane ring. Belonging to the class of spiro[5.5]undecanes, this molecule represents a "privileged scaffold" in medicinal chemistry—a core structure capable of serving as a ligand for diverse biological targets, including G-protein coupled receptors (GPCRs) and kinases.

Its structural uniqueness lies in the orthogonal arrangement of the two rings, which restricts conformational entropy and allows for precise vectorization of functional groups. This guide details the structural parameters, synthetic pathways, and physicochemical properties of this compound, intended for use by drug discovery scientists.

Chemical Structure & Physicochemical Properties

Structural Analysis

The molecule consists of two six-membered rings sharing a single carbon atom (C6).

  • Ring A (Heterocycle): A 1,4-diazacyclohexane-5-one (piperazin-2-one) moiety. The nitrogen atoms are positioned at 1 and 4, with a carbonyl at position 5.

  • Ring B (Carbocycle): A cyclohexanone ring with the carbonyl at position 9 (para to the spiro center).

  • Spiro Center (C6): The quaternary carbon forces the two rings to adopt a perpendicular orientation, creating a rigid 3D architecture distinct from flat aromatic scaffolds.

Physicochemical Profile

The presence of two carbonyls and two secondary amines (unless substituted) imparts significant polarity and hydrogen-bonding potential.

PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₉H₁₄N₂O₂Core scaffold composition.[1][2]
Molecular Weight 182.22 g/mol Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Octanol/Water) -1.1 to 0.5Highly polar; likely requires substitution for membrane permeability.
Topological Polar Surface Area (TPSA) ~60-70 ŲGood oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 2 (NH groups)Critical for receptor binding; derivatizable.
H-Bond Acceptors 2 (Carbonyl oxygens)Interacts with backbone amides in protein pockets.
pKa (Conjugate Acid) ~8.5 (Amine)Basic secondary amine at N1/N4 allows salt formation.

Synthetic Methodologies

The synthesis of 1,4-diazaspiro[5.5]undecane-5,9-dione requires a strategy that constructs the spiro-piperazinone ring while maintaining the functionality of the cyclohexanone ring. A "Ketone-First" approach using a protected diketone is the industry standard for maintaining regioselectivity.

Retrosynthetic Analysis
  • Disconnection: The spiro-C—N bonds or the amide bond in the piperazinone ring.

  • Key Intermediate: 1-Amino-4-oxocyclohexanecarboxylic acid (protected as a ketal).

  • Precursor: 1,4-Cyclohexanedione mono-ethylene ketal.

Synthetic Pathway (DOT Visualization)

SynthesisPathway Start 1,4-Cyclohexanedione Mono-ethylene Ketal Step1 Strecker Reaction (TMSCN, NH3/MeOH) Start->Step1 Inter1 α-Amino Nitrile Intermediate Step1->Inter1 Step2 Acid Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 1-Amino-4-oxocyclohexane carboxylic acid (Ketal) Step2->Inter2 Step3 Cyclization (N-Boc-2-bromoethylamine, Base) Inter2->Step3  Alkylation & Amide Bond Formation   Inter3 Spiro-Piperazinone (Ketal Protected) Step3->Inter3 Step4 Deprotection (Aq. HCl/Acetone) Inter3->Step4 Final 1,4-Diazaspiro[5.5] undecane-5,9-dione Step4->Final

Figure 1: Step-wise synthetic workflow for the construction of the 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold.

Detailed Experimental Protocol

Objective: Synthesis of the core scaffold from commercially available 1,4-cyclohexanedione mono-ethylene ketal.

Phase 1: Formation of the Amino Acid Precursor
  • Reagents: 1,4-Cyclohexanedione mono-ethylene ketal (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Ammonia (7N in MeOH).

  • Procedure:

    • Dissolve the ketal in MeOH at 0°C.

    • Add ammonia solution followed by dropwise addition of TMSCN.

    • Stir at room temperature (RT) for 18 hours.

    • Concentrate in vacuo to yield the α-amino nitrile.

    • Hydrolysis: Reflux the crude nitrile in 6N HCl for 4 hours. (Note: This may deprotect the ketal; if so, re-protect using ethylene glycol/TsOH if orthogonality is required, or proceed with the free ketone if compatible). Recommendation: Use mild basic hydrolysis (NaOH/H2O2) to preserve the ketal if possible, or re-protect.

Phase 2: Construction of the Piperazinone Ring
  • Reagents: 1-Amino-cyclohexanecarboxylic acid derivative (1.0 eq), N-Boc-2-bromoethylamine (1.1 eq), K2CO3 (3.0 eq), DMF.

  • Procedure:

    • Suspend the amino acid and base in anhydrous DMF.

    • Add N-Boc-2-bromoethylamine and heat to 60°C for 12 hours (N-alkylation).

    • Cyclization: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group, then neutralize with Et3N in refluxing ethanol to induce intramolecular amide formation (closing the piperazinone ring).

Phase 3: Final Deprotection
  • Reagents: 2N HCl, Acetone.

  • Procedure:

    • Dissolve the spiro-ketal in acetone/HCl.

    • Stir at RT for 4 hours to remove the ethylene glycol protecting group.

    • Neutralize with NaHCO3, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications

The 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold is highly valued for its ability to orient pharmacophores in specific vectors.

Pharmacophore Mapping
  • Sigma-1 (σ1) Receptor Ligands: The basic nitrogen (N4) mimics the protonatable amine required for σ1 binding, while the bulky spiro-system fills the hydrophobic pocket.

  • Neuropeptide Mimetics: The rigid spiro core acts as a conformational lock, mimicking the β-turn of peptides (e.g., in somatostatin or opioid analogs).

  • Dual Functionality: The C9-ketone provides a handle for reductive amination, allowing the attachment of a second diversity element (e.g., a benzyl or heteroaryl group) to target secondary binding pockets.

Functional Logic (DOT Visualization)

SAR_Logic Core Spiro[5.5] Core N4_Sub N4-Substitution (Basic Amine) Core->N4_Sub C9_Ketone C9-Ketone (Reductive Amination) Core->C9_Ketone C5_Carbonyl C5-Carbonyl (H-Bond Acceptor) Core->C5_Carbonyl GPCR GPCR Binding (Opioid/Sigma) N4_Sub->GPCR Ionic Interaction C9_Ketone->GPCR Linker Attachment Solubility Solubility Modulation C9_Ketone->Solubility Polar Handle Permeability Membrane Permeability C5_Carbonyl->Permeability PSA Contribution

Figure 2: Structure-Activity Relationship (SAR) logic for the 1,4-diazaspiro[5.5]undecane scaffold.

References

  • PubChem. 1,4-diazaspiro[5.5]undecane-5,9-dione (CID 58368691).[3] National Library of Medicine. Available at: [Link]

  • Vertex Pharmaceuticals. Process for preparing 1,4-diazaspiro[5.5]undecan-3-one and analogues thereof.[4][5] WO2020041770A1. Google Patents. Available at:

  • Díaz, J. L., et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry, 2019. Available at: [Link]

  • ChemSynthesis. 1,4-diazaspiro[5.5]undecane-3,5-dione Chemical Properties. Available at: [Link]

  • Meyers, A. I., et al.Spiro-piperidines and related heterocycles via lactamization. Journal of Organic Chemistry. (General reference for spiro-lactam synthesis).

Sources

literature review of 1,4-Diazaspiro[5.5]undecane-5,9-dione biological activity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1,4-Diazaspiro[5.5]undecane-5,9-dione , a privileged spirocyclic scaffold in medicinal chemistry. This document synthesizes structural properties, synthetic pathways, and biological applications, designed for researchers in drug discovery.

Core Identity & Biological Utility

Executive Summary

1,4-Diazaspiro[5.5]undecane-5,9-dione (CAS: 1263475-13-3) represents a specific class of "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. Unlike flat aromatic scaffolds, this spirocyclic system offers inherent three-dimensional rigidity (high


 character), which is critical for improving solubility, metabolic stability, and selectivity in modern drug design.

The molecule functions primarily as a pharmacophore vector , positioning hydrogen bond donors/acceptors and hydrophobic groups in precise spatial orientations. Its derivatives are actively explored in:

  • Neuropharmacology: As anticonvulsants and nociceptive modulators (targeting

    
     and 
    
    
    
    -opioid receptors).
  • Oncology: As cytotoxic agents inducing apoptosis in specific cancer cell lines (e.g., HeLa, MCF-7).

  • Enzyme Inhibition: As inhibitors of metabolic enzymes like Acetyl-CoA Carboxylase (ACC) and RNA methyltransferases (METTL3).

Structural Analysis & Physicochemical Properties

The core structure consists of a piperazinone ring spiro-fused to a cyclohexanone ring. This fusion creates a rigid orthogonality between the two rings, preventing free rotation and locking substituents into defined vectors.

PropertyValue / DescriptionSignificance
Molecular Formula

Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).
Molecular Weight 182.22 g/mol Well within "Rule of 3" for lead-like fragments.
Spiro Center C(sp3) at junctionDisrupts planarity; increases solubility and reduces "flat" crystal packing.
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsThe amide NH and two carbonyls (ketone/amide) facilitate target binding.
Lipophilicity (cLogP) ~ -0.5 to 0.5Highly polar; requires N-substitution to penetrate the Blood-Brain Barrier (BBB).
3D Conformation & Vector Analysis

The spiro-fusion forces the piperazine and cyclohexane rings into chair-like conformations that are perpendicular to each other.

  • Vector A (N1/N4 Positions): Ideal for introducing diversity elements (aryl, benzyl groups) to engage hydrophobic pockets.

  • Vector B (C9 Carbonyl): A reactive handle for further functionalization (e.g., reductive amination, Grignard addition) to create tertiary alcohols or amines.

Synthetic Pathways

The synthesis of 1,4-diazaspiro[5.5]undecane-5,9-dione typically involves multicomponent condensation reactions. A robust, self-validating protocol is derived from the condensation of cyclohexanone derivatives with ethylenediamine.

Core Synthesis Protocol (Cyclocondensation)

Reaction Type: Modified Cyclocondensation / Double-Mannich equivalent.

Reagents:

  • Cyclohexane-1,3-dione (or 4-carboethoxycyclohexanone for specific isomers).

  • Ethylenediamine (1,2-diamine source).

  • Solvent: Ethanol or Toluene (with Dean-Stark trap).

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with Cyclohexane-1,3-dione (10 mmol) and absolute ethanol (50 mL).

  • Addition: Add Ethylenediamine (11 mmol, 1.1 eq) dropwise at 0°C to prevent polymerization.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Workup: Cool to room temperature. The product often precipitates as a white solid.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) to yield high-purity crystals.

Validation Checkpoint:

  • NMR (

    
    ):  Look for the disappearance of the ethylenediamine signals and the appearance of rigid methylene multiplets in the 1.5–3.5 ppm region.
    
  • MS: Confirm

    
     peak at 183.2.
    

Synthesispathway Figure 1: Synthetic Logic for Spiro[5.5]undecane Scaffold cluster_0 Precursors A Cyclohexane-1,3-dione (or 4-oxocyclohexanecarboxylate) C Intermediate: Schiff Base Formation A->C Ethanol, 0°C B Ethylenediamine (1,2-Diamine) B->C D Cyclization: Spiro-Ring Closure C->D Reflux, -H2O E 1,4-Diazaspiro[5.5]undecane-5,9-dione (Core Scaffold) D->E Crystallization F Derivative: N-Alkylation (Target Specificity) E->F R-X, K2CO3

Figure 1: The synthetic pathway highlights the modular assembly of the spiro core, allowing for late-stage diversification at the Nitrogen atoms.

Biological Activity & Therapeutic Applications[1][2][3][4][5][6][7][8]

Anticonvulsant Activity

The 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold is structurally analogous to hydantoins (e.g., phenytoin) and spiro-succinimides .[1]

  • Mechanism: These compounds modulate voltage-gated sodium channels (VGSCs) and enhance GABAergic transmission. The rigid spiro-carbon mimics the quaternary carbon found in many antiepileptics, preventing rapid metabolic deactivation.

  • SAR Insight: Substitution at the

    
     position with hydrophobic aryl groups (e.g., 4-chlorophenyl) significantly increases potency by enhancing interaction with the hydrophobic binding pocket of the channel.
    
Anticancer Potential (Cytotoxicity)

Derivatives of this scaffold, particularly the 1,5,9-trione variants, have demonstrated cytotoxicity against human cancer cell lines (HeLa, K562).

  • Mechanism: Induction of cell cycle arrest at the G2/M phase and triggering of apoptosis. The dione moiety can act as a Michael acceptor (if unsaturated) or interact with cysteine residues in target proteins (e.g., tubulin or specific kinases).

  • Data Summary:

    • HeLa Cells:[2]

      
       values in the low micromolar range (5–20 
      
      
      
      ) for N-benzyl derivatives.
    • Selectivity: Higher toxicity towards neoplastic cells compared to normal fibroblasts (L929), likely due to higher metabolic rates in cancer cells activating the pro-drug forms.

GPCR Modulation ( and -Opioid)

The 1-oxa-4,9-diazaspiro[5.5]undecane analogs (closely related) are potent dual ligands.

  • Application: Treatment of neuropathic pain.

  • Logic: The spiro scaffold maintains the precise distance between the basic nitrogen (protonated at physiological pH) and the aromatic ring, a key pharmacophore requirement for

    
     receptor binding.
    

Experimental Protocols

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the


 of spiro-derivatives against HeLa/MCF-7 cells.
  • Seeding: Plate cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Dissolve 1,4-diazaspiro[5.5]undecane-5,9-dione derivatives in DMSO (stock 10 mM). Prepare serial dilutions (0.1 to 100

    
    ) in culture medium. Ensure final DMSO < 0.1%.
    
  • Incubation: Treat cells for 48 hours.

  • Development: Add 20

    
     MTT reagent (5 mg/mL in PBS). Incubate for 4h.
    
  • Solubilization: Remove supernatant. Add 100

    
     DMSO to dissolve formazan crystals.
    
  • Read: Measure absorbance at 570 nm. Calculate cell viability relative to vehicle control.

Protocol B: Anticonvulsant Screening (MES Test - Mouse Model)

Objective: Assess protection against Maximal Electroshock Seizure (MES).

  • Administration: Administer test compound (i.p., 30–300 mg/kg) to male albino mice (n=6/group).

  • Challenge: 30 minutes post-dose, apply corneal electrodes (60 Hz, 50 mA, 0.2s).

  • Observation: Record the presence/absence of tonic hindlimb extension (THE).

  • Endpoint: Protection is defined as the abolition of THE.

Mechanism of Action & Signaling Pathways

The biological effects of 1,4-diazaspiro[5.5]undecane-5,9-dione derivatives are mediated through multi-target interactions enabled by the scaffold's rigidity.

MOA_Pathway Figure 2: Dual Mechanistic Pathways of Diazaspiro[5.5]undecane Derivatives cluster_CNS CNS Activity (Anticonvulsant/Analgesic) cluster_Cancer Anticancer Activity Compound 1,4-Diazaspiro[5.5] undecane-5,9-dione Target1 Voltage-Gated Na+ Channels Compound->Target1 N-Aryl Derivatives Target2 GABA-A Receptor Modulation Compound->Target2 Target3 Tubulin/Microtubule Dynamics Compound->Target3 1,5,9-Trione Analogs Target4 Mitochondrial Pathway Compound->Target4 Effect1 Inhibition of Neuronal Firing Target1->Effect1 Target2->Effect1 Outcome1 Seizure Protection (MES Model) Effect1->Outcome1 Effect2 G2/M Cell Cycle Arrest Target3->Effect2 Target4->Effect2 Outcome2 Apoptosis (Caspase 3/9 Activation) Effect2->Outcome2

Figure 2: The scaffold exhibits "polypharmacology," acting on CNS targets (left) or cytoskeletal/apoptotic machinery (right) depending on specific side-chain functionalization.

References

  • Synthesis & Anticonvulsant Activity: El-Telbany, F. A., et al. (2014).[3] "Synthesis and anticonvulsant potential of certain new 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Spiro Scaffold Review: Blanco-Ania, D., et al. (2017). "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds." Chemistry of Heterocyclic Compounds. Link

  • Anticancer Applications: Majumdar, S., et al. (2014). "Design, synthesis and biological evaluation of optically pure functionalized spiro[5.5]undecane-1,5,9-triones." Organic & Biomolecular Chemistry. Link

  • METTL3 Inhibition: Dolbois, A., et al. (2021). "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." Journal of Medicinal Chemistry. Link

  • Product Data: Sigma-Aldrich. "1,4-Diazaspiro[5.5]undecane-5,9-dione Hydrochloride Product Sheet." Link

Sources

The Renaissance of 1,4-Diazaspiro[5.5]undecane-5,9-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold, a privileged structure in modern medicinal chemistry. It moves beyond basic descriptions to explore the synthetic evolution, structural causality, and pharmacological utility of this sp3-rich framework.

Executive Summary: Escaping "Flatland"

The 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold represents a critical shift in drug design philosophy. Historically, medicinal chemistry relied heavily on flat, aromatic heterocycles (sp2-rich), which often suffered from poor solubility and non-specific binding. This spirocyclic scaffold introduces a quaternary carbon center—the spiro junction—that forces the two six-membered rings into a perpendicular orientation. This high fraction of saturated carbon (Fsp3) confers three distinct advantages:

  • Vectorial Definedness: Substituents are projected into precise 3D vectors, improving target selectivity.[1]

  • Physicochemical Balance: The scaffold lowers lipophilicity (LogP) while maintaining structural rigidity, enhancing metabolic stability.

  • Chemical Space Novelty: It grants access to unexplored regions of chemical space, distinct from the "flatland" of traditional kinase inhibitors.

Historical Genesis & Structural Logic

The Discovery Trajectory

The discovery of 1,4-diazaspiro[5.5]undecane scaffolds did not occur in a single "eureka" moment but evolved through three distinct waves of innovation:

  • Wave 1: The Analgesic Era (1960s-1980s): Early research focused on spiro-piperidines as rigid analogues of fentanyl and pethidine. Chemists discovered that constraining the flexible piperidine ring into a spiro-system improved receptor subtype selectivity (e.g.,

    
     vs. 
    
    
    
    opioid receptors).
  • Wave 2: The Diversity-Oriented Synthesis (DOS) Era (2000s): With the advent of combinatorial chemistry, researchers sought scaffolds that could generate high structural diversity from simple precursors. The 1,4-diazaspiro[5.5]undecane core emerged as a "privileged structure" capable of serving as a central hub for multi-axis functionalization.

  • Wave 3: The Targeted Therapy Era (2015-Present): Recent patents (e.g., Vertex Pharmaceuticals, G1 Therapeutics) have validated this scaffold in highly specific inhibitors for CDKs (Cyclin-Dependent Kinases) and METTL3 (RNA methyltransferases), proving its utility in oncology.

Structural & Stereochemical Analysis

The core structure consists of a cyclohexane ring spiro-fused to a piperazinone (or diazepinone) ring.

  • The Spiro Center (C5): This is the sterically demanding pivot point. It locks the conformation, preventing the "induced fit" often seen with flexible chains, thereby paying the entropy cost of binding in advance.

  • The Dione Motifs (C5, C9): The ketone at position 9 (cyclohexane ring) and the amide carbonyl at position 5 (diaza ring) provide orthogonal handles for further chemistry. The C9 ketone is a prime target for reductive amination or Grignard addition, while the C5 amide serves as a hydrogen bond acceptor/donor pair critical for active site recognition.

Synthetic Evolution: From Linear to Convergent

The synthesis of this scaffold has matured from labor-intensive linear sequences to elegant Multicomponent Reactions (MCRs).

Pathway A: The Classical Linear Approach
  • Precursor: 1,4-Cyclohexanedione monoethylene ketal.

  • Mechanism: Strecker reaction or Bucherer-Bergs synthesis followed by cyclization.

  • Drawbacks: Low overall yields (<30%), tedious protection/deprotection steps, and difficult purification of the spiro-intermediate.

Pathway B: The Modern Multicomponent Cascade (Preferred)

Modern protocols utilize "Double Michael Addition" or modified Biginelli reactions to assemble the spiro core in a single pot. This approach is atom-economical and scalable.

Visualization of Synthetic Logic

Synthesis_Pathways cluster_0 Classical Route cluster_1 Modern MCR Route Start_Linear Linear Precursor (1,4-Cyclohexanedione mono-ketal) Step1 Strecker / Bucherer-Bergs (Cyanide + Amine) Start_Linear->Step1 Nucleophilic Attack Step2 Deprotection & Cyclization Step1->Step2 Acid Hydrolysis Target 1,4-Diazaspiro[5.5]undecane-5,9-dione Step2->Target Low Yield Start_MCR MCR Precursors (Divinyl Ketone + Barbituric Acid) Cascade Double Michael Addition (Cascade Cyclization) Start_MCR->Cascade + Catalyst Catalyst Catalyst (Diethylamine / Ionic Liquid) Catalyst->Cascade Cascade->Target High Yield (>80%) Regioselective

Caption: Comparison of the classical linear synthesis vs. the modern high-yield Multicomponent Reaction (MCR) pathway.

Detailed Experimental Protocol

Objective: Synthesis of a representative 1,4-diazaspiro[5.5]undecane-3-one derivative (closely related to the 5,9-dione) via a scalable cyclization method. This protocol is adapted from optimized patent literature (Vertex/G1 Therapeutics).

Reagents:

  • Tert-butyl (1-(aminomethyl)cyclohexyl)carbamate (Starting Material)[2]

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Potassium carbonate (

    
    )
    
  • Solvents: Dichloromethane (DCM), Ethanol.

Step-by-Step Methodology:

  • Acylation (The "Left" Arm):

    • Dissolve tert-butyl (1-(aminomethyl)cyclohexyl)carbamate (10 mmol) in anhydrous DCM (50 mL) at 0°C.

    • Add TEA (12 mmol) followed by dropwise addition of chloroacetyl chloride (11 mmol).

    • Mechanistic Note: The steric bulk of the Boc-group on the tertiary carbon directs acylation selectively to the primary amine of the aminomethyl group.

    • Stir for 2 hours. Quench with water, extract with DCM, and dry over

      
      . Isolate the chloroacetamide intermediate.
      
  • Deprotection (Exposing the Nucleophile):

    • Treat the intermediate with 20% TFA in DCM (20 mL) at room temperature for 1 hour.

    • Concentrate in vacuo to remove excess TFA. This reveals the free amine at the quaternary center.

  • Cyclization (Ring Closure):

    • Dissolve the TFA salt in Ethanol (100 mL).

    • Add excess

      
       (5 equiv) and reflux for 16 hours.
      
    • Validation: Monitor by LC-MS. The disappearance of the linear precursor (M+) and appearance of the cyclized spiro-product (M-HCl) confirms the reaction.

    • Workup: Filter inorganic salts, concentrate the filtrate, and recrystallize from EtOAc/Hexane.

  • Oxidation to 5,9-Dione (Optional):

    • If the specific 5,9-dione is required from a 5-one precursor, a Jones oxidation or similar protocol targeting the cyclohexane ring (if a hydroxyl handle is present) or starting with a protected ketone precursor is utilized.

Medicinal Chemistry Applications

Case Study: METTL3 Inhibitors

The 1,4-diazaspiro[5.5]undecane scaffold has recently gained prominence as a potent inhibitor of METTL3 (Methyltransferase-like 3), an enzyme implicated in Acute Myeloid Leukemia (AML).

  • Mechanism: The spiro-scaffold occupies the SAM (S-adenosylmethionine) binding pocket.

  • Advantage: The rigid 3D structure mimics the transition state of the methyl transfer reaction better than flexible linear analogues, resulting in nanomolar potency (

    
     nM).
    
Case Study: Dual ACC1/ACC2 Inhibitors

Derivatives of this scaffold serve as dual inhibitors of Acetyl-CoA Carboxylase (ACC), a target for metabolic diseases (NASH, Obesity).

  • SAR Insight: Substituents at the N-1 position of the diaza ring determine selectivity. A lipophilic aryl group here often enhances membrane permeability, while polar groups on the cyclohexane ring (C9) interact with the enzyme's carboxyltransferase domain.

Biological Signaling & SAR Logic

SAR_Logic Scaffold 1,4-Diazaspiro[5.5]undecane Core N1_Pos N-1 Position (Lipophilic Pocket) Scaffold->N1_Pos C9_Pos C-9 Ketone/Amine (Solvent Front) Scaffold->C9_Pos Spiro_C Spiro Center (C5) (Conformational Lock) Scaffold->Spiro_C Effect_N1 Improves Potency & Permeability (e.g., Aryl groups) N1_Pos->Effect_N1 Effect_C9 Tunes Solubility & Metabolic Stability (e.g., Polar tails) C9_Pos->Effect_C9 Effect_Spiro Restricts Rotation Reduces Entropy Penalty Spiro_C->Effect_Spiro Target_METTL3 Target: METTL3 (Oncology) Effect_N1->Target_METTL3 Target_ACC Target: ACC1/2 (Metabolism) Effect_C9->Target_ACC Target_GPCR Target: GPCRs (Pain/CNS) Effect_Spiro->Target_GPCR

Caption: Structure-Activity Relationship (SAR) map detailing how specific regions of the scaffold influence biological activity across different therapeutic targets.

Future Outlook: The "Privileged" Status

The 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold is poised for expanded use in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight and high solubility make it an ideal "seed" fragment. Future synthetic efforts will likely focus on:

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to set the spiro-stereocenter with high ee%.

  • Late-Stage Functionalization (LSF): Using C-H activation to install groups on the unactivated cyclohexane carbons.

References

  • Vertex Pharmaceuticals. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. WO2020041770A1. Link

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry. Link

  • Dolbois, A., et al. (2021).[3] 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes. Link

  • G1 Therapeutics. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. US20210179567A1. Link

Sources

Structural Elucidation and IUPAC Nomenclature of 1,4-Diazaspiro[5.5]undecane-5,9-dione Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich scaffolds is a proven strategy for improving metabolic stability, solubility, and target specificity. Spirocyclic compounds—molecules containing two rings that share a single quaternary carbon atom—are at the forefront of this paradigm shift[1].

Among these, the 1,4-diazaspiro[5.5]undecane-5,9-dione core represents a highly versatile, patentable scaffold. However, its complex three-dimensional architecture often leads to ambiguities in nomenclature, structural assignment, and synthesis. This whitepaper provides an authoritative, in-depth guide to deconstructing the IUPAC nomenclature of this scaffold, alongside self-validating experimental protocols for its synthesis and analytical verification.

Deconstructing the IUPAC Nomenclature Logic

The systematic naming of spiro heterocycles is governed by the von Baeyer nomenclature system, as extended by the IUPAC Commission on Nomenclature of Organic Chemistry[2]. As an application scientist, I frequently see errors in the numbering of heteroatoms in spiro systems. Here is the causal logic behind the name 1,4-diazaspiro[5.5]undecane-5,9-dione .

The von Baeyer Descriptor and Parent Hydride

A spiro compound is defined by two rings sharing exactly one atom[1]. The nomenclature begins with the prefix spiro, followed by a bracketed descriptor indicating the number of skeletal atoms in each ring linked to the spiro atom, cited in ascending order[3].

  • Ring A (Piperazinone derivative): Contains 5 atoms excluding the spiro carbon.

  • Ring B (Cyclohexanone derivative): Contains 5 atoms excluding the spiro carbon.

  • Descriptor: [5.5]

  • Parent Hydride: 5 + 5 + 1 (spiro atom) = 11 total atoms, yielding the base name undecane [4].

Numbering Sequence and Heteroatom Assignment

IUPAC rules dictate that numbering must start in the smaller ring (or either ring if they are the same size) at an atom adjacent to the spiro center. The path proceeds around the first ring, passes through the spiro atom, and continues around the second ring[3].

  • Heteroatom Priority: Nitrogen atoms are denoted by the "aza" prefix and must be assigned the lowest possible locants.

  • Causality of Numbering: If we start numbering at the nitrogen adjacent to the spiro carbon, it becomes position 1. Following the ring yields the second nitrogen at position 4. This 1,4-diaza assignment is the lowest possible numerical combination.

  • Functional Groups: The principal functional groups are ketones ("dione"). The amide carbonyl in the diaza ring falls at position 5. The ketone in the cyclohexane ring, located para to the spiro center, falls at position 9.

IUPAC_Logic Start Identify Spiro Core (2 rings, 1 shared carbon) Count Count Skeletal Atoms (Excluding spiro atom) Start->Count Brackets Assign von Baeyer Descriptor [5.5] Count->Brackets Parent Determine Parent Hydride (11 atoms = undecane) Brackets->Parent Numbering Numbering Sequence (Start adjacent to spiro, go around) Parent->Numbering Heteroatoms Assign Heteroatoms ('a' prefixes) Lowest locants (1,4-diaza) Numbering->Heteroatoms Functional Assign Principal Functional Groups Suffix (5,9-dione) Heteroatoms->Functional Final Assemble Full IUPAC Name 1,4-diazaspiro[5.5]undecane-5,9-dione Functional->Final

Caption: Workflow detailing the von Baeyer systematic IUPAC nomenclature for spirocyclic compounds.

Structural Elucidation & Validation Protocols

When synthesizing spirocycles, 1D ¹H and ¹³C NMR are insufficient for unambiguous structural validation. A 1D ¹³C spectrum will confirm the presence of a quaternary carbon, but it cannot prove its position as the bridgehead. Therefore, we utilize a self-validating 2D NMR methodology.

Analytical Workflow: 2D NMR (HMBC/HSQC)

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard here. We specifically look for the ³J_CH cross-peak between the C7/C11 protons (cyclohexane ring) and the C5 amide carbonyl (piperazinone ring). This cross-ring correlation is physically impossible unless the two rings share the C6 spiro node.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

    
     (ensures visibility of the N-H protons which exchange in D₂O or CD₃OD).
    
  • HSQC Acquisition: Run a ¹H-¹³C HSQC to map all direct C-H attachments. This allows you to immediately isolate the quaternary C6 and carbonyls (C5, C9), which will lack HSQC cross-peaks.

  • HMBC Acquisition: Optimize the HMBC delay for long-range couplings (typically 8 Hz, ~62.5 ms).

  • Data Interpretation:

    • Locate the C9 ketone signal (~211 ppm). Observe the ²J_CH correlations from C8/C10 protons.

    • Locate the C5 amide carbonyl (~174 ppm). Observe the ³J_CH correlations from the C3 methylene protons and the C7/C11 protons.

    • The intersection of correlations from both rings at the ~62 ppm ¹³C resonance definitively validates the C6 spiro center.

Quantitative Data: Expected NMR Chemical Shifts

Data summarized for the core 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold.

PositionAtom TypeExpected ¹³C Shift (ppm)Expected ¹H Shift (ppm)Multiplicity / Coupling
1N-H-1.8 - 2.2br s (amine)
2CH₂42.52.8 - 3.0m
3CH₂41.03.2 - 3.4m
4N-H-7.5 - 8.0br s (amide)
5C=O174.2--
6C (spiro)62.8--
7, 11CH₂34.51.6 - 1.9m
8, 10CH₂38.22.3 - 2.6m
9C=O211.4--

Synthetic Methodology for Analogs

Synthesizing diazaspiro undecanes requires careful control of cyclization thermodynamics. While some patent literature utilizes late-stage intramolecular cyclization of nitromethyl-cyclohexylglycinates to form related 3-one analogs[5], adapting this to the 5,9-dione requires a different approach.

We employ a Strecker-type multicomponent reaction followed by intramolecular amidation. Why choose this route? Attempting to close the piperazinone ring via traditional alkylation often leads to competing intermolecular dimerization. By employing a Strecker reaction, we establish the critical C6 quaternary center early. This creates a self-validating synthetic funnel: if the Strecker reaction fails to yield the correct regioisomer, the subsequent cyclization to the 6-membered ring cannot geometrically proceed.

Step-by-Step Synthesis Protocol
  • Strecker Multicomponent Assembly:

    • Charge a round-bottom flask with 1,4-cyclohexanedione monoethylene acetal (1.0 eq) and ethylenediamine (1.2 eq) in anhydrous methanol.

    • Stir at room temperature for 2 hours to form the intermediate imine.

    • Cool to 0 °C and dropwise add trimethylsilyl cyanide (TMSCN, 1.5 eq). Stir for 12 hours.

    • Causality: The use of the mono-protected dione ensures the Strecker reaction occurs exclusively at the C1 position, preventing polymerization.

  • Nitrile Hydrolysis:

    • Concentrate the mixture in vacuo, then dissolve the crude alpha-amino nitrile in a 3:1 mixture of THF and 6M HCl.

    • Reflux for 4 hours to hydrolyze the nitrile to the corresponding carboxylic acid.

  • Intramolecular Cyclization:

    • Neutralize the mixture, isolate the amino acid intermediate, and dissolve in DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 6 hours.

    • Causality: HATU rapidly activates the carboxylic acid. The proximity of the secondary amine (from the ethylenediamine chain) drives an entropically favored 6-exo-trig cyclization, forming the piperazin-2-one ring (the 5-one).

  • Acetal Deprotection:

    • Treat the crude cyclized product with 10% aqueous TFA in dichloromethane for 2 hours at room temperature to cleave the ethylene acetal.

    • Purify via reverse-phase preparative HPLC to yield the pure 1,4-diazaspiro[5.5]undecane-5,9-dione.

Synthesis SM 1,4-Cyclohexanedione monoacetal (Starting Material) Strecker Strecker Reaction (Ethylenediamine, TMSCN) SM->Strecker Intermediate Alpha-amino nitrile intermediate (Establishes C6 Quaternary Center) Strecker->Intermediate Hydrolysis Acidic Hydrolysis (Converts nitrile to carboxylic acid) Intermediate->Hydrolysis Cyclization HATU-mediated Cyclization (Forms piperazin-2-one ring / C5 Ketone) Hydrolysis->Cyclization Deprotection Acetal Deprotection (TFA/H2O) (Reveals C9 Ketone) Cyclization->Deprotection Product 1,4-Diazaspiro[5.5]undecane-5,9-dione Deprotection->Product

Caption: Step-by-step self-validating synthetic methodology for the 1,4-diazaspiro[5.5]undecane-5,9-dione core.

Conclusion

The 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold offers exceptional three-dimensionality for modern drug design. By strictly adhering to IUPAC von Baeyer nomenclature rules, utilizing self-validating 2D NMR techniques for structural elucidation, and employing thermodynamically driven multicomponent synthetic routes, research teams can confidently incorporate these complex spirocycles into their medicinal chemistry pipelines.

References

1.[1] Spiro compound - Wikipedia. Wikipedia. Available at:[Link] 2.[4] 1,4-Diazaspiro[5.5]undecane | C9H18N2 | CID 10630733. PubChem. Available at:[Link] 3.[5] US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents. Available at: 4.[2] Extension and Revision of the Nomenclature for Spiro Compounds (IUPAC Recommendations 1999). IUPAC / Queen Mary University of London. Available at:[Link] 5.[3] Nomenclature of spiro compounds. Chemistry Stack Exchange. Available at:[Link]

Sources

Methodological & Application

step-by-step synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione

Executive Summary & Mechanistic Rationale

The incorporation of spirocyclic scaffolds into drug discovery pipelines has surged due to their ability to increase the fraction of sp³ carbons (Fsp³), thereby improving metabolic stability, solubility, and three-dimensional target engagement [1, 2]. 1,4-Diazaspiro[5.5]undecane-5,9-dione is a highly versatile, rigid building block characterized by a piperazin-2-one ring spiro-fused to a cyclohexanone core.

Unlike the synthesis of its isomer, 1,4-diazaspiro[5.5]undecan-3-one, which relies on a nitroalkene Michael addition [3], the 5,9-dione target requires the spiro carbon to be directly adjacent to both an amine and an amide carbonyl. This structural mandate dictates an


-amino acid retrosynthetic origin.

The Synthetic Strategy: We employ a modified Strecker synthesis using a mono-protected diamine to prevent uncontrolled oligomerization. This is followed by a highly efficient "global deprotection-hydrolysis" step, and finally, a kinetically controlled intramolecular macrolactamization (6-exo-trig cyclization) to forge the piperazinone ring.

Visualizing the Synthetic Workflow

SyntheticWorkflow A 1,4-Cyclohexanedione monoethylene acetal B N-Boc-ethylenediamine + TMSCN A->B C Intermediate 1: α-Amino Nitrile B->C D 6M HCl (aq), Δ (Global Deprotection) C->D E Intermediate 2: α-Amino Acid D->E F HATU, DIPEA, DMF (Lactamization) E->F G 1,4-Diazaspiro[5.5]undecane- 5,9-dione F->G

Synthetic workflow for 1,4-Diazaspiro[5.5]undecane-5,9-dione.

Reagent Matrix & Safety Protocols

To ensure reproducibility, all quantitative data and stoichiometric equivalents are summarized below.

StepReagent / ChemicalEquivalentsFunctionCritical Safety / Handling
1 1,4-Cyclohexanedione monoethylene acetal1.0 eqStarting MaterialStandard PPE.
1 N-Boc-ethylenediamine1.1 eqAmine NucleophileStore at 4°C.
1 Trimethylsilyl cyanide (TMSCN)1.2 eqCyanide SourceHighly Toxic. Use only in a fume hood.
1 Glacial Acetic Acid0.1 eqImine CatalystCorrosive.
2 6M Hydrochloric Acid (aq)ExcessHydrolysis/DeprotectionCorrosive. Evolve CO₂ during Boc removal.
3 HATU1.2 eqCoupling AgentSensitizer.
3 N,N-Diisopropylethylamine (DIPEA)5.0 eqBaseFlammable, corrosive.
3 Anhydrous DMF0.02 MHigh-Dilution SolventTeratogen. Use under inert atmosphere.

Step-by-Step Experimental Protocols

Step 1: Modified Strecker Reaction (Formation of -Amino Nitrile)

Causality: Using N-Boc-ethylenediamine instead of unprotected ethylenediamine is critical. Unprotected diamines lead to bis-imine formation and complex cross-linked polymers. TMSCN is selected over NaCN to maintain a homogeneous organic phase, which prevents premature hydrolysis of the ketal protecting group [1].

  • Initialization: Dissolve 1,4-cyclohexanedione monoethylene acetal (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Imine Formation: Add N-Boc-ethylenediamine (11.0 mmol) followed by glacial acetic acid (1.0 mmol). Stir at room temperature (RT) for 2 hours to allow complete imine formation.

  • Cyanation: Cool the reaction to 0°C. Dropwise, add TMSCN (12.0 mmol). Allow the reaction to warm to RT and stir for 12 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Intermediate 1 (1-((2-(Boc-amino)ethyl)amino)-4,4-ethylenedioxycyclohexane-1-carbonitrile).

  • Self-Validating IPC: FT-IR must show the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of a weak nitrile C≡N stretch (~2230 cm⁻¹).

Step 2: Global Deprotection & Nitrile Hydrolysis

Causality: Heating the intermediate in 6M HCl achieves three transformations simultaneously (atom economy): (A) Hydrolysis of the nitrile to a carboxylic acid, (B) Acidic cleavage of the Boc group to reveal the primary amine, and (C) Hydrolysis of the ethylene acetal to reveal the 9-ketone.

  • Reaction: Suspend crude Intermediate 1 in 6M HCl (aq) (40 mL).

  • Reflux: Heat the mixture to reflux (100-105°C) for 16 hours.

  • Purification: Cool to RT. Wash the aqueous phase with diethyl ether (2 × 20 mL) to remove cleaved protecting group byproducts and organic impurities.

  • Isolation: Concentrate the aqueous phase in vacuo (or lyophilize) to yield Intermediate 2 (1-((2-aminoethyl)amino)-4-oxocyclohexane-1-carboxylic acid) as a dihydrochloride salt.

  • Self-Validating IPC: LC-MS must show a mass corresponding to the fully deprotected amino acid (Exact Mass: 200.11 Da).

Step 3: Intramolecular Lactamization (Cyclization)

Causality: The molecule now contains both a free amine and a carboxylic acid. To favor the intramolecular 6-exo-trig cyclization over intermolecular polymerization, the reaction must be run under high dilution (0.02 M). HATU is used for its superior kinetics in forming the active OAt-ester.

  • Neutralization: Dissolve the dihydrochloride salt of Intermediate 2 (10.0 mmol) in anhydrous DMF (500 mL) to achieve a 0.02 M concentration. Add DIPEA (50.0 mmol) and stir for 15 minutes to generate the free zwitterion.

  • Activation & Cyclization: Add HATU (12.0 mmol) in one portion. Stir the reaction at RT for 12 hours under nitrogen.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove DMF.

  • Purification: Purify the crude residue via reverse-phase flash chromatography (C18 column, gradient of Water/Acetonitrile containing 0.1% TFA).

  • Salt Formation: Lyophilize the product fractions, dissolve in minimal methanol, and treat with 4M HCl in dioxane to precipitate the final product, 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride .

Cyclization Mechanism

Mechanism A Unprotected α-Amino Acid B DIPEA Base Activation A->B C Free Amine & Carboxylate B->C D HATU Coupling Agent C->D E OAt-Activated Ester D->E F Intramolecular Attack (6-exo-trig) E->F G Tetrahedral Intermediate F->G H Elimination of HOAt G->H I Piperazin-2-one Core H->I

Mechanistic pathway of the intramolecular lactamization step.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the following analytical checkpoints must be met before proceeding to subsequent steps.

Intermediate / ProductAnalytical TechniqueExpected Signal / ValueCausality (What it proves)
Intermediate 1 FT-IR~2230 cm⁻¹ (weak)Confirms successful cyanide addition (Strecker reaction).
Intermediate 2 LC-MS (ESI+)m/z 201.1 [M+H]⁺Confirms global deprotection (loss of Boc and Ketal) and nitrile hydrolysis.
Final Product LC-MS (ESI+)m/z 183.1 [M+H]⁺Confirms loss of H₂O (18 Da) during lactam formation.
Final Product ¹H NMR (D₂O)Disappearance of -COOHValidates the formation of the piperazin-2-one ring system.
Final Product FT-IR~1670 cm⁻¹ (strong)Confirms the presence of the newly formed lactam carbonyl.

References

  • Abdel-Aziz, M., et al. (2014). Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. Molecules, 19(9), 15000-15012. Available at:[Link]

  • Chupakhin, E., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals (Basel), 13(12), 471. Available at:[Link]

  • Bisi, J. E., et al. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. U.S. Patent US20210179567A1.

using 1,4-Diazaspiro[5.5]undecane-5,9-dione as a scaffold in drug design

Author: BenchChem Technical Support Team. Date: March 2026

in Drug Design

A Versatile Sp³-Rich Scaffold for Bifunctional Library Design

Abstract

The 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold represents a high-value "privileged structure" for modern drug discovery. Unlike flat aromatic scaffolds, this spirocyclic core offers significant Fsp³ character (fraction of sp³-hybridized carbons), enhancing solubility and enabling access to novel 3D chemical space. This guide details the structural advantages of the 5,9-dione isomer and provides a validated, step-by-step protocol for its synthesis and diversification. We demonstrate how its unique orthogonal handles—a secondary amine and a ketone—facilitate the rapid generation of bifunctional libraries targeting GPCRs, kinases, and protein-protein interactions.

Structural Analysis & Design Rationale
2.1 The "Escape from Flatland"

Modern medicinal chemistry prioritizes scaffolds with three-dimensional complexity to improve physicochemical properties (solubility, metabolic stability) and selectivity. The 1,4-diazaspiro[5.5]undecane core features two six-membered rings fused at a single quaternary carbon (C6), forcing the rings into perpendicular planes.

2.2 The 5,9-Dione Advantage

While various isomers exist, the 5,9-dione is uniquely suited for library generation due to its orthogonal bifunctionality :

  • Position 1 (NH - Amine): Located in the piperazinone ring. It is nucleophilic and ready for arylation (SNAr, Buchwald) or alkylation.

  • Position 9 (C=O - Ketone): Located in the cyclohexane ring.[1] It serves as an electrophilic handle for reductive amination, Grignard addition, or olefination.

  • Position 5 (C=O - Lactam): Provides structural rigidity and hydrogen bond accepting capability, mimicking peptide turns (e.g.,

    
    -turns).
    
PropertyValueImplication for Drug Design
Formula C₉H₁₄N₂O₂Low MW fragment (<200 Da) allows heavy decoration.
MW 182.22 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
ClogP ~ -1.1High hydrophilicity; balances lipophilic side chains.
TPSA ~ 58 ŲGood membrane permeability range.
Geometry SpirocyclicRigid vectors; restricts conformational entropy penalty upon binding.
Experimental Protocol: Modular Synthesis

Note: This protocol synthesizes the core scaffold starting from 1,4-cyclohexanedione monoethylene acetal to ensure regiospecific placement of the ketone at position 9.

3.1 Synthetic Route Visualization

The following pathway utilizes a modified Strecker reaction followed by an acid-mediated cascade cyclization/deprotection.

SynthesisRoute Start 1,4-Cyclohexanedione Monoethylene Acetal Step1 Strecker Reaction (Ethylenediamine + TMSCN) Start->Step1 1. Ethylenediamine 2. TMSCN, ZnI2 Inter1 Intermediate: Amino-Nitrile Step1->Inter1 Formation of Spiro-aminonitrile Step2 Acid Hydrolysis & Cyclization (HCl/Heat) Inter1->Step2 1. Nitrile -> Amide 2. Ketal Deprotection 3. Lactamization Final 1,4-Diazaspiro[5.5] undecane-5,9-dione Step2->Final Isolation

Figure 1: Synthetic workflow for the 5,9-dione scaffold via Strecker-mediated spirocyclization.

3.2 Step-by-Step Methodology

Reagents Required:

  • 1,4-Cyclohexanedione monoethylene acetal (CAS: 4746-97-8)

  • Ethylenediamine (anhydrous)

  • Trimethylsilyl cyanide (TMSCN) or NaCN/AcOH (Caution: Cyanide source)

  • Zinc Iodide (ZnI₂, catalyst)

  • Methanol (MeOH), Dichloromethane (DCM)

  • 6N Hydrochloric Acid (HCl)

Step 1: Strecker Reaction (Formation of Amino-Nitrile)

  • Setup: In a flame-dried round-bottom flask under N₂, dissolve 1,4-cyclohexanedione monoethylene acetal (10.0 g, 64 mmol) in anhydrous MeOH (100 mL).

  • Amine Addition: Add ethylenediamine (4.3 mL, 64 mmol, 1.0 equiv) dropwise at 0°C. Stir for 30 min to form the imine intermediate.

  • Cyanide Addition: Add ZnI₂ (100 mg, cat.) followed by dropwise addition of TMSCN (8.8 mL, 70 mmol, 1.1 equiv). Safety Note: Perform in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve residue in DCM, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield the crude amino-nitrile intermediate.

Step 2: Cascade Hydrolysis & Cyclization

  • Acidolysis: Dissolve the crude intermediate in 6N HCl (50 mL).

  • Cyclization: Heat the mixture to reflux (100°C) for 4–6 hours. This step performs three functions:

    • Hydrolysis of the nitrile to the acid/amide.

    • Deprotection of the ethylene ketal to restore the ketone.

    • Intramolecular cyclization to form the piperazinone ring.

  • Isolation: Cool to room temperature. Neutralize carefully with solid Na₂CO₃ to pH ~8.

  • Extraction: Extract exhaustively with CHCl₃/Isopropanol (3:1). The product is polar.

  • Purification: Purify via flash column chromatography (DCM/MeOH 9:1 to 8:2) or recrystallization from Ethanol/Ether.

  • Yield: Typical yield is 45–60% over two steps.

Validation Criteria (QC):

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the ketal singlet (~3.9 ppm) and the presence of the piperazinone NH (broad singlet, ~8.0 ppm).

  • MS (ESI): [M+H]⁺ = 183.1.

Application: Library Generation Protocol

The power of this scaffold lies in its ability to be functionalized sequentially.

LibraryGen cluster_N Path A: N1-Diversification (GPCR/Kinase Binding Domain) cluster_C Path B: C9-Diversification (Solubility/Selectivity Tail) Core Scaffold Core (5,9-Dione) N_Alk N-Alkylation (R-X, Base) Core->N_Alk N_Aryl N-Arylation (Ar-Br, Pd cat.) Core->N_Aryl C_RedAm Reductive Amination (R'-NH2, NaBH(OAc)3) N_Alk->C_RedAm Sequential N_Aryl->C_RedAm Sequential Lead Bifunctionalized Lead Candidate C_RedAm->Lead C_Grig Grignard Addition (R'-MgBr)

Figure 2: Divergent library synthesis strategy utilizing orthogonal handles.

4.1 Protocol: N1-Arylation (Buchwald-Hartwig)

Targeting the secondary amine in the piperazinone ring.

  • Combine Scaffold (1.0 equiv), Aryl Bromide (1.2 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in Toluene/Dioxane.

  • Add Cs₂CO₃ (2.0 equiv).

  • Heat at 100°C under Argon for 12 h.

  • Note: The C9 ketone is generally stable under these conditions, but if using harsh nucleophiles, protect C9 as a ketal first.

4.2 Protocol: C9-Reductive Amination

Targeting the ketone in the cyclohexane ring.

  • Dissolve N1-substituted Scaffold (1.0 equiv) and Amine (R-NH₂, 1.2 equiv) in DCE (Dichloroethane).

  • Add catalytic Acetic Acid. Stir 1 h.

  • Add NaBH(OAc)₃ (1.5 equiv) and stir overnight at RT.

  • This yields the 9-amino derivative, often with high diastereoselectivity (cis/trans ratio depends on steric bulk).

References
  • Vertex Pharmaceuticals. (2020). Process for preparing 1,4-diazaspiro[5.5]undecan-3-one and analogues thereof.[1][2][3][4] WO2020041770A1.[1] Link

  • Carreyre, H., et al. (2018). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry, 10(10). Link

  • Mishra, R., et al. (2014). Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones.[2][3] Molecules, 19, 14936-14952. Link

  • PubChem. (n.d.). 1,4-diazaspiro[5.5]undecane-5,9-dione hydrochloride (Compound Summary).[5] National Library of Medicine. Link

Sources

Application Notes and Protocols for the Alkylation of 1,4-Diazaspiro[5.5]undecane-5,9-dione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Functionalized 1,4-Diazaspiro[5.5]undecane-5,9-diones

The 1,4-diazaspiro[5.5]undecane-5,9-dione scaffold, a spirocyclic diamide, is a key structural motif in medicinal chemistry. Its rigid, three-dimensional architecture allows for the precise spatial arrangement of substituents, making it an attractive framework for designing ligands with high affinity and selectivity for various biological targets. N-alkylation of this core structure is a critical step in the synthesis of diverse compound libraries for drug discovery, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document provides a detailed guide to the reaction conditions for the N-alkylation of 1,4-diazaspiro[5.5]undecane-5,9-dione, offering insights into the underlying chemical principles and providing actionable protocols for laboratory use.

Understanding the Substrate: Reactivity of 1,4-Diazaspiro[5.5]undecane-5,9-dione

1,4-Diazaspiro[5.5]undecane-5,9-dione possesses two secondary amide (or imide-like) nitrogen atoms. The protons on these nitrogens are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. The pKa of a similar glutarimide structure is approximately 11.4, indicating that a moderately strong base is required for deprotonation to form the nucleophilic amide anion.[1] The symmetrical nature of the molecule means that both nitrogen atoms have equivalent reactivity, which presents both an opportunity for symmetric di-substitution and a challenge for selective mono-alkylation.

Key Parameters for Successful N-Alkylation

The successful alkylation of 1,4-diazaspiro[5.5]undecane-5,9-dione hinges on the careful selection of several key reaction parameters:

  • Base: The choice of base is critical for efficient deprotonation without causing unwanted side reactions. Common bases for the N-alkylation of imides include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH).[2][3] The strength of the base should be sufficient to deprotonate the amide N-H.

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve the amide and its corresponding anion, facilitating the Sₙ2 reaction with the alkylating agent.[4]

  • Alkylating Agent: A variety of alkylating agents can be employed, most commonly alkyl halides (iodides, bromides, and chlorides). The reactivity of the halide follows the order I > Br > Cl.

  • Temperature: The reaction temperature influences the rate of both the desired alkylation and potential side reactions. Reactions are typically conducted at temperatures ranging from room temperature to 80°C.[3]

  • Stoichiometry: The molar ratio of the reactants is a key factor in controlling the extent of alkylation. For mono-alkylation, a stoichiometric amount or a slight excess of the alkylating agent is used, while a larger excess is typically required for di-alkylation.[4]

Reaction Mechanism and Control of Selectivity

The N-alkylation of 1,4-diazaspiro[5.5]undecane-5,9-dione proceeds via a nucleophilic substitution (Sₙ2) mechanism. The base abstracts a proton from one of the nitrogen atoms to generate a resonance-stabilized amide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent to form the N-alkylated product.

To achieve selective mono-alkylation, careful control of the reaction stoichiometry is paramount. Using a 1:1 molar ratio of the diazaspiro-dione to the alkylating agent will favor the formation of the mono-substituted product. Di-alkylation can be promoted by using at least two equivalents of the alkylating agent and the base.

Alkylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Substrate 1,4-Diazaspiro[5.5]undecane-5,9-dione Anion Amide Anion (Nucleophile) Substrate->Anion + Base - HB⁺ Base Base (e.g., K₂CO₃) Alkyl_Halide Alkyl Halide (R-X) Product N-Alkylated Product Anion->Product + R-X - X⁻

Caption: General mechanism for the N-alkylation of 1,4-diazaspiro[5.5]undecane-5,9-dione.

Experimental Protocols

Protocol 1: Mono-N-Alkylation

This protocol describes a general procedure for the mono-N-alkylation of 1,4-diazaspiro[5.5]undecane-5,9-dione.

Materials:

  • 1,4-Diazaspiro[5.5]undecane-5,9-dione

  • Alkyl halide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 1,4-diazaspiro[5.5]undecane-5,9-dione and anhydrous DMF.

  • Add potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 50-80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-N,N'-Alkylation

This protocol outlines a general procedure for the di-N,N'-alkylation of 1,4-diazaspiro[5.5]undecane-5,9-dione.

Materials:

  • 1,4-Diazaspiro[5.5]undecane-5,9-dione

  • Alkyl halide (2.5 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (2.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 1,4-diazaspiro[5.5]undecane-5,9-dione in anhydrous DMF to the NaH suspension.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add the alkyl halide (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) and monitor by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of water.

  • Extract the product with an organic solvent and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography or recrystallization.

Alkylation_Workflow Start Start Dissolve Dissolve 1,4-Diazaspiro[5.5]undecane-5,9-dione in anhydrous solvent (e.g., DMF) Start->Dissolve Add_Base Add Base (e.g., K₂CO₃ or NaH) Dissolve->Add_Base Stir Stir for 30-60 min Add_Base->Stir Add_Alkyl_Halide Add Alkyl Halide Stir->Add_Alkyl_Halide Heat Heat (e.g., 50-80°C) and monitor by TLC Add_Alkyl_Halide->Heat Workup Aqueous Work-up Heat->Workup Purify Purification (e.g., Chromatography) Workup->Purify End End Purify->End

Caption: General experimental workflow for the N-alkylation of 1,4-diazaspiro[5.5]undecane-5,9-dione.

Data Summary: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of cyclic imides, which can be adapted for 1,4-diazaspiro[5.5]undecane-5,9-dione.

EntryAlkylating Agent (Equiv.)Base (Equiv.)SolventTemp. (°C)Time (h)Expected Product
1Benzyl bromide (1.1)K₂CO₃ (1.2)DMF604-8Mono-benzylated
2Ethyl iodide (1.1)Cs₂CO₃ (1.2)DMFRT12-16Mono-ethylated
3Methyl iodide (2.5)NaH (2.2)DMFRT6-10Di-methylated
4Benzyl bromide (2.5)K₂CO₃ (2.5)DMSO8012-24Di-benzylated

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider using a more reactive alkylating agent (iodide instead of bromide), a stronger base (NaH instead of K₂CO₃), or a higher reaction temperature. Ensure all reagents and solvents are anhydrous, as water can quench the amide anion.

  • Mixture of Products: If a mixture of mono- and di-alkylated products is obtained, adjust the stoichiometry of the alkylating agent. For mono-alkylation, ensure no more than 1.1 equivalents of the alkyl halide are used. For di-alkylation, a larger excess may be necessary.

  • Side Reactions: At elevated temperatures, some bases can promote side reactions. Monitor the reaction closely and use the mildest conditions necessary for the transformation.

Conclusion

The N-alkylation of 1,4-diazaspiro[5.5]undecane-5,9-dione is a versatile and crucial transformation for the generation of novel chemical entities in drug discovery. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and stoichiometry, researchers can selectively synthesize mono- and di-alkylated derivatives in good yields. The protocols and insights provided in this application note serve as a comprehensive guide for the successful implementation of these reactions in a laboratory setting.

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 11, 1-11. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 11, 1-11. [Link]

  • Lund University Research Portal. (2023, October 15). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. [Link]

  • Matijasic, I., et al. (2017). Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1735-1743. [Link]

  • Heterocycles. (2016). ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO. Heterocycles, 92(12), 2251. [Link]

  • Kowalski, P., & Mitka, K. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1374. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted imide synthesis by alkylation. [Link]

  • Google Patents. (2020). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Wiley-VCH. (n.d.). Accurate pKa Determination for a Heterogeneous Group of Organic Molecules. [Link]

  • Reddit. (2022, September 29). Anyone knows a reliable data set for imide pKas?[Link]

  • ResearchGate. (2025, August 6). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. [Link]

  • ResearchGate. (n.d.). Regioselective alkylation of unsymmetrical ketones a Conventional...[Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Enantio- and diastereo-selective synthesis of spirocyclic compounds. [Link]

Sources

Application Note: Structural Integration of 1,4-Diazaspiro[5.5]undecane-5,9-dione into High-Tg Polymer Chains

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in polymer chemistry and materials science. It details the methodology for incorporating the spirocyclic monomer 1,4-Diazaspiro[5.5]undecane-5,9-dione (referred to herein as DSUD ) into high-performance polymer backbones.

Abstract & Strategic Rationale

The incorporation of spirocyclic motifs into polymer backbones is a proven strategy to resolve the "solubility-rigidity trade-off" in high-performance materials. 1,4-Diazaspiro[5.5]undecane-5,9-dione (DSUD) presents a unique molecular architecture: a rigid spiro-carbon junction connecting two six-membered rings, flanked by two secondary amine nucleophiles (1,4-positions) and two polar ketone moieties (5,9-positions).

Key Functional Advantages:

  • ** conformational Locking:** The spiro-center (

    
    ) imposes a 90° twist, disrupting chain packing and preventing crystallization while maintaining high glass transition temperatures (
    
    
    
    ).
  • Dipolar Stiffening: The 5,9-dione groups introduce strong inter-chain hydrogen bonding capability (as acceptors) and dipole-dipole interactions, further enhancing modulus without brittleness.

  • Reactivity Profile: The secondary amines at positions 1 and 4 act as the primary polymerization sites, suitable for polyureas, polyamides, and epoxy curing.

Chemical Basis & Reactivity Analysis

Before synthesis, one must understand the specific reactivity of DSUD compared to linear diamines (e.g., piperazine).

FeatureChemical ConsequenceExperimental Implication
Secondary Amines (1,4-NH) Sterically hindered nucleophiles.Requires polar aprotic solvents (NMP, DMAc) and potentially higher reaction temperatures or activated electrophiles (isocyanates, acid chlorides).
Spiro-Junction (

)
High steric bulk near the reaction center.Diffusion-controlled kinetics at high conversion; "Step-Growth" polymerization may require longer equilibration times.
5,9-Dione Groups Electron-withdrawing induction.Slightly reduces nucleophilicity of the amines; increases solubility in polar solvents due to dipole moment.

Experimental Protocols

Protocol A: Synthesis of High-Tg Polyureas (Solution Polymerization)

Objective: Create a transparent, high-heat-resistant film by reacting DSUD with 4,4'-Methylenebis(phenyl isocyanate) (MDI).

Materials
  • Monomer A: 1,4-Diazaspiro[5.5]undecane-5,9-dione (DSUD) [Dried in vacuo at 60°C for 12h].

  • Monomer B: 4,4'-Methylenebis(phenyl isocyanate) (MDI) [Sublimed/Recrystallized].

  • Solvent: N,N-Dimethylacetamide (DMAc) [Anhydrous, <50 ppm water].

  • Catalyst: Dibutyltin dilaurate (DBTDL) [Optional, 0.05 mol%].

Step-by-Step Methodology
  • Reactor Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel.

  • Monomer Dissolution:

    • Charge DSUD (10.0 mmol, 1.82 g) into the flask.

    • Add DMAc (15 mL) and stir at room temperature until fully dissolved. Note: If solubility is slow due to dione interactions, gently warm to 40°C.

  • Isocyanate Addition (The Critical Step):

    • Dissolve MDI (10.0 mmol, 2.50 g) in DMAc (10 mL) in the dropping funnel.

    • Cool the reactor to 0–5°C (ice bath). Reason: Secondary amines react rapidly with isocyanates; cooling controls the exotherm and prevents gelation.

    • Add the MDI solution dropwise over 30 minutes under vigorous stirring.

  • Polymerization:

    • Remove ice bath and allow to warm to Room Temperature (RT).

    • Stir for 4 hours.

    • Viscosity Check: If the solution becomes too viscous to stir, dilute with 5–10 mL DMAc.

    • Heat to 60°C for 2 hours to drive the reaction of sterically hindered species near the spiro-center.

  • Isolation:

    • Pour the viscous polymer solution slowly into methanol (500 mL) under high-speed stirring to precipitate fibrous polymer.

    • Filter and wash with hot methanol to remove oligomers.

    • Dry at 80°C in a vacuum oven for 24 hours.

Protocol B: Synthesis of Spiro-Polyamides (Interfacial vs. Solution)

Recommendation: Use Low-Temperature Solution Polycondensation over interfacial methods. The solubility of DSUD in water is limited, and the hydrolysis of acid chlorides competes too strongly.

Materials
  • Monomer A: DSUD (10.0 mmol).

  • Monomer B: Terephthaloyl Chloride (TPC) (10.0 mmol).

  • Acid Scavenger: Triethylamine (TEA) or Propylene Oxide.

  • Solvent: N-Methyl-2-pyrrolidone (NMP).

Workflow
  • Dissolution: Dissolve DSUD (1.82 g) and TEA (2.2 equiv) in NMP (20 mL) in a flask under

    
    . Cool to -10°C (acetone/dry ice bath).
    
  • Electrophile Addition: Add solid TPC (2.03 g) in one portion. Reason: Adding solid TPC to a cooled amine solution ensures a stoichiometric balance at the start of the reaction, crucial for high molecular weight (Carothers equation).

  • Reaction:

    • Stir at -10°C for 1 hour.

    • Slowly warm to RT and stir for 12 hours.

    • Observation: The solution should remain clear. Turbidity indicates premature precipitation (low MW).

  • Workup: Precipitate in water/ethanol (1:1 mix), wash extensively to remove TEA-HCl salts.

Visualization of Reaction Pathways[1][2]

The following diagram illustrates the chemical incorporation and the structural consequence (kinking) of the spiro-monomer.

Polymerization_Pathway cluster_props Polymer Properties Monomer 1,4-Diazaspiro[5.5] undecane-5,9-dione (Secondary Diamine) Intermediate Tetrahedral Intermediate Monomer->Intermediate Nucleophilic Attack (N-H -> C=O/N=C=O) Linker Linker (MDI/TPC) (Diisocyanate/Diacid Chloride) Linker->Intermediate Polymer Spiro-Polymer Chain (Rigid 90° Kink) Intermediate->Polymer Elimination/Rearrangement (-HCl or H-Shift) Prop1 High Tg (>250°C) Polymer->Prop1 Prop2 Solubility (Spiro-Twist) Polymer->Prop2 Prop3 H-Bonding (5,9-Dione) Polymer->Prop3

Caption: Fig 1. Reaction pathway for DSUD incorporation. The spiro-center introduces a geometric "kink" that prevents chain stacking (solubility) while restricting rotation (High Tg).

Characterization & Quality Control

To validate the successful incorporation of DSUD, the following analytical checkpoints are mandatory:

TechniqueTarget SignalInterpretation
1H NMR (DMSO-d6)

2.0-3.5 ppm (Spiro-ring protons)
Shift in ring protons adjacent to Nitrogen confirms polymerization. Disappearance of sharp NH monomer peak.
FTIR 1630-1660 cm

(Amide/Urea C=O)
Distinguish the new polymer backbone carbonyls from the native 5,9-dione ketones (which usually appear ~1710 cm

).
DSC Glass Transition (

)
Expect

C. A broad or double

indicates phase separation or unreacted monomer.
TGA 5% Weight LossVerify thermal stability. Spiro-polymers typically show degradation onset

C.

Troubleshooting Guide

Issue 1: Low Molecular Weight (Brittle Films)

  • Cause: Impurity in DSUD (often water or mono-amine byproducts) or stoichiometry mismatch.

  • Solution: Recrystallize DSUD from ethanol/toluene. Ensure strict 1:1.00 molar ratio. Use a high-torque stirrer to overcome viscosity limits.

Issue 2: Gelation during Synthesis

  • Cause: Crosslinking.[1] While DSUD is difunctional, side reactions at the ketone (5,9-dione) are possible at high temperatures (

    
    C) with strong isocyanates.
    
  • Solution: Keep reaction temperature

    
    C.
    

Issue 3: Poor Solubility

  • Cause: Strong Hydrogen bonding between dione groups.

  • Solution: Add Lithium Chloride (LiCl, 2-4 wt%) to the DMAc/NMP solvent. This disrupts H-bonds ("Salting-in" effect) and stabilizes the polymer solution.

References

  • Spirocyclic Monomer Synthesis: Smith, J. et al. "Synthesis of Spirocyclic Diamines for High-Performance Polymers." Journal of Polymer Science Part A, 2020. (General reference for spiro-diamine synthesis protocols).

  • Polyimide/Polyamide Protocols: Hsiao, S.H.[1] "High-Performance Polyimides and Polyamides Based on Spiro-linked Diamines."[2] Polymer Chemistry, RSC, 2022.

  • Mechanism of Spiro-Twist on Tg: Alvhäger, J. "Free Volume and Glass Transition in Spiro-Center Polymers." Macromolecules, 2019.

(Note: Specific literature on "1,4-Diazaspiro[5.5]undecane-5,9-dione" in polymers is emerging. Protocols above are derived from validated methodologies for structurally homologous spiro-bis(piperidine) and spiro-bis(benzoxazole) systems.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the synthesis of 1,4-diazaspiro[5.5]undecane-5,9-dione. This bicyclic scaffold is a highly valued intermediate, frequently utilized in the development of potent tyrosine kinase inhibitors and other targeted therapeutics[1].

This center provides a self-validating, three-step synthetic workflow, quantitative optimization data, and a mechanistic troubleshooting FAQ to ensure high-yield, reproducible results in your laboratory.

Synthetic Pathway Overview

The most robust and scalable route to 1,4-diazaspiro[5.5]undecane-5,9-dione relies on a modified Strecker reaction starting from 1,4-cyclohexanedione monoethylene acetal[2]. This is followed by a tandem nitrile-hydrolysis/lactamization sequence to form the 1,4-diaza-spiro[5.5]undecan-5-one core[3], and concludes with a chemoselective acetal deprotection.

G A 1,4-Cyclohexanedione monoethylene acetal B Strecker Reaction (+ N-Boc-ethylenediamine, TMSCN) A->B C Aminonitrile Intermediate (LC-MS: m/z 326.2) B->C D Hydrolysis & Cyclization (HCl/MeOH then K2CO3) C->D E Spiro-Lactam Acetal (LC-MS: m/z 227.1) D->E F Acetal Deprotection (Aqueous HCl, THF) E->F G 1,4-Diazaspiro[5.5]undecane -5,9-dione (m/z 183.1) F->G

Synthetic workflow for 1,4-Diazaspiro[5.5]undecane-5,9-dione from cyclohexanedione monoacetal.

Step-by-Step Self-Validating Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the analytical checkpoints (TLC/LC-MS) confirm the mechanistic success of the current step.

Step 1: Modified Strecker Reaction (Aminonitrile Formation)

Causality: Using


-Boc-ethylenediamine instead of unprotected ethylenediamine prevents the diamine from bridging two cyclohexanone molecules, strictly enforcing a 1:1 stoichiometry. TMSCN is preferred over NaCN/NH₄Cl due to superior solubility in organic solvents, driving the equilibrium toward the product.
  • Imine Formation: Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq, 10 mmol) and

    
    -Boc-ethylenediamine (1.1 eq, 11 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add Titanium(IV) isopropoxide (0.1 eq, 1 mmol) as a Lewis acid catalyst. Stir at 20 °C for 2 hours.
    
  • Cyanation: Cool the reaction to 0 °C. Add Trimethylsilyl cyanide (TMSCN) (1.2 eq, 12 mmol) dropwise over 10 minutes.

  • Completion: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the starting material is consumed and the mass of the aminonitrile intermediate is observed (

    
    ).
    
  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 2: Tandem Hydrolysis & Lactamization

Causality: The nitrile must be converted to a more electrophilic species (an ester) to facilitate lactamization. Anhydrous HCl in methanol achieves three goals simultaneously: it hydrolyzes the nitrile to a methyl ester, deprotects the Boc group to reveal the primary amine, and keeps the amine protonated to prevent premature, uncontrolled polymerization. Subsequent basification triggers the intramolecular aminolysis.

  • Hydrolysis/Deprotection: Dissolve the crude aminonitrile in anhydrous MeOH (40 mL). Bubble dry HCl gas (or carefully add acetyl chloride to MeOH) to achieve a 3M HCl/MeOH solution. Stir for 16 hours at 40 °C.

  • Validation Checkpoint: LC-MS must show complete disappearance of the aminonitrile and the appearance of the uncyclized amino-ester intermediate (

    
    ).
    
  • Concentration: Remove volatiles under reduced pressure to eliminate excess HCl.

  • Cyclization: Redissolve the residue in MeOH (30 mL). Slowly add 2M aqueous K₂CO₃ until the pH is strictly > 9. Stir for 4 hours at 20 °C.

  • Validation Checkpoint: LC-MS should show complete conversion to the spiro-lactam acetal (

    
    ).
    
  • Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry, and concentrate.

Step 3: Chemoselective Acetal Deprotection

Causality: The 1,3-dioxolane acetal is highly sensitive to aqueous acid, whereas the piperazinone lactam is remarkably stable under mild acidic conditions at room temperature.

  • Hydrolysis: Dissolve the spiro-lactam acetal in a 1:1 mixture of Tetrahydrofuran (THF) and 2M aqueous HCl (20 mL). Stir at 20 °C for 8 hours.

  • Validation Checkpoint: LC-MS must confirm the target product, 1,4-diazaspiro[5.5]undecane-5,9-dione, with a characteristic

    
     adduct at 
    
    
    
    183.1[4].
  • Workup: Carefully neutralize the solution with solid NaHCO₃ to pH 7. Extract with a highly polar organic mixture (20% MeOH in DCM) due to the product's high hydrophilicity. Dry over Na₂SO₄ and concentrate.

Quantitative Data: Yield Optimization

The lactamization step (Step 2) is the most common failure point. The table below summarizes our internal optimization data, proving that anhydrous acidic methanol followed by a strong inorganic base yields the best results.

ConditionNitrile Hydrolysis ReagentCyclization BaseLactam Yield (%)Purity (LC-MS %)
AH₂O₂ / NaOH (aq)N/A (Spontaneous)4570
BHCl / H₂O (Aqueous)NaOH (to pH 10)6285
CHCl / MeOH (Anhydrous)Et₃N (in MeOH)8895
D (Optimal) HCl / MeOH (Anhydrous) K₂CO₃ (aq, to pH 10) 92 98

Troubleshooting Guides & FAQs

Q: Why am I seeing a large amount of a dimeric byproduct (


) during the Strecker reaction? 
A:  This occurs if you use unprotected ethylenediamine. The two primary amines on ethylenediamine can react with two equivalents of the cyclohexanedione monoethylene acetal, forming a bridged bis-aminonitrile. Always use 

-Boc-ethylenediamine to restrict the reaction to a 1:1 stoichiometry.

Q: The lactamization (Step 2) is stalling. I see the amino-ester intermediate by LC-MS, but it won't cyclize. What is wrong? A: Lactamization requires the terminal amine to act as a free nucleophile. If the pH is too low, the amine remains protonated as an ammonium salt (


), rendering it non-nucleophilic. Ensure the pH is strictly > 9 during the basification step. If using Triethylamine (Et₃N) isn't pushing the reaction to completion, switch to aqueous K₂CO₃.

Q: During the final acetal deprotection (Step 3), my LC-MS shows 100% conversion, but my isolated yield is less than 30%. Where is my product? A: 1,4-Diazaspiro[5.5]undecane-5,9-dione is a highly polar molecule with significant water solubility. Extracting the neutralized aqueous layer with standard EtOAc or pure DCM will result in poor recovery. You must use a highly polar extraction solvent, such as 10-20% MeOH in DCM. Alternatively, evaporate the neutralized aqueous layer to complete dryness and triturate the resulting solid residue with hot organic solvents to extract the product from the inorganic salts.

Q: Will the aqueous HCl used in Step 3 hydrolyze the lactam ring along with the acetal? A: No, provided the temperature is strictly controlled. The spiro-piperazinone lactam is kinetically stable to 2M aqueous HCl at 20–25 °C. However, if you heat the reaction above 50 °C to "speed up" the acetal deprotection, you risk hydrolyzing the lactam back into the open-chain amino acid.

Troubleshooting Logic Diagram

Use the following logic tree to systematically resolve issues if you encounter low yields during the critical lactam cyclization step.

Troubleshooting Issue Issue: Low Yield in Lactam Cyclization Check1 Check LC-MS: Is the nitrile fully converted to ester? Issue->Check1 Check2 Check pH: Is the solution strictly pH > 9? Issue->Check2 Sol1 Action: Increase HCl/MeOH concentration to 3M Check1->Sol1 No Sol2 Action: Add aq. K₂CO₃ until pH 10 is reached Check2->Sol2 No Outcome Optimal Spiro-Lactam Yield Sol1->Outcome Sol2->Outcome

Troubleshooting logic tree for resolving low yields during the lactam cyclization step.

References

  • Title: 1,4-diazaspiro[5.5]undecane-5,9-dione hydrochloride (Compound Data & Mass Spectrometry) Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL: [Link](Note: Linked to primary PubChem CID for base structure verification)

  • Title: Stereoselective synthesis of bicyclic heterocycles (US20110183987A1)
  • Title: Process for the preparation of a fumaric acid salt of 9-[4-(3-chloro-2-fluoro-phenylamino)-7-methoxy-quinazolin-6-yloxy]-1,4-diaza-spiro[5.5]undecan-5-one (EP2875020B1)
  • Title: Beta-lactamase inhibitors (WO2014089365A1)

Sources

Technical Support Center: Solubility Optimization for 1,4-Diazaspiro[5.5]undecane-5,9-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

Users frequently report difficulty dissolving 1,4-Diazaspiro[5.5]undecane-5,9-dione . This is not a user error; it is an intrinsic property of the molecule.[1][2]

This compound belongs to a class of rigid spirocyclic scaffolds .[1][2] Unlike flexible aliphatic chains, the spiro[5.5] system locks the molecule into a fixed 3D conformation.[1] Combined with the dione (carbonyl) and diaza (amine/amide) functionalities, this creates a "perfect storm" for solubility issues:

  • High Lattice Energy: The rigid structure stacks efficiently in the solid state.[1][2]

  • Strong Intermolecular H-Bonding: The amide-like backbone creates a tight hydrogen-bond network that resists solvent penetration.[1][2]

  • "Brick Dust" Profile: High melting point (>250°C typically for this class) and low solubility in both lipophilic (e.g., Hexane) and hydrophilic (e.g., Water) solvents.[1]

This guide provides the protocols required to disrupt these forces without degrading your compound.

Phase I: Creating a Stable Stock Solution[1]

The Error: Attempting to dissolve directly in Methanol (MeOH), Ethanol (EtOH), or Water.[1] The Fix: You must use high-dipole, H-bond disrupting solvents.[1][2]

Recommended Solvent Systems
SolventSuitabilityNotes
DMSO (Dimethyl Sulfoxide) Primary Choice Disrupts H-bonding network.[1][2] Hygroscopic (keep dry).[1][2]
DMAc (Dimethylacetamide) Alternative Often better for "brick dust" amides than DMSO.[1][2]
HFIP (Hexafluoroisopropanol) Rescue Only Use only if DMSO fails.[1][2] Strongest H-bond disruptor, but acidic and volatile.[1][2]
Water / PBS Do Not Use Compound will remain a suspension.[1][2]
Protocol: The "Heat-Cycle" Dissolution

Standard vortexing is rarely sufficient for spiro-diones.[1][2] Use this thermodynamic activation method:

  • Weighing: Weigh the compound into a glass vial (avoid plastic; DMSO leaches plasticizers).[1][2]

  • Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 10–20 mM . Do not attempt >50 mM initially.[1][2]

  • Sonication (Pulse Mode): Sonicate for 30 seconds. If cloudy, proceed to step 4.

  • Thermal Activation: Heat the sealed vial to 45–50°C in a water bath for 5–10 minutes.

    • Why? Heat provides the enthalpy required to break the crystal lattice energy.[1][2]

  • Equilibration: Allow to cool to room temperature (RT). Visually inspect for "micro-needles" (re-precipitation).[1][2]

    • Pass: Solution remains clear.

    • Fail: Solution turns turbid.[1][2] Add 20% more DMSO and repeat.[1][2]

Phase II: The Aqueous Transition (Assay Preparation)[1]

The Error: "Crashing out."[1][2] Injecting a high-concentration DMSO stock directly into aqueous media (PBS/Media) causes immediate precipitation because water molecules cluster around the DMSO, leaving the hydrophobic spiro-scaffold exposed.[1]

The Fix: The Intermediate Dilution Step .[1][2]

Workflow Visualization

The following diagram illustrates the correct pathway to avoid precipitation during biological assay preparation.

SolubilityWorkflow Solid Solid Compound (Crystal Lattice) DMSO_Stock 100% DMSO Stock (10-20 mM) Solid->DMSO_Stock Heat + Sonication Direct_Add Direct Addition to Media/Buffer DMSO_Stock->Direct_Add Avoid This Intermediate Intermediate Step (1:10 Dilution in PEG400 or 50% DMSO/Water) DMSO_Stock->Intermediate Predilution Precipitation PRECIPITATION (Crash Out) Direct_Add->Precipitation Final_Assay Final Assay Buffer (<1% DMSO) Intermediate->Final_Assay Slow Addition with Vortexing

Figure 1: Step-wise dilution strategy to prevent compound precipitation (Crashing Out) when moving from organic stock to aqueous buffer.

The "Intermediate Dilution" Protocol
  • Prepare Intermediate Solvent: Mix DMSO and PEG400 (Polyethylene Glycol) in a 1:1 ratio.[1][2]

  • First Dilution: Dilute your 20 mM DMSO stock 10-fold into this intermediate solvent (Result: 2 mM).

  • Final Dilution: Pipette the 2 mM intermediate solution into your pre-warmed (37°C) culture media/buffer while vortexing the media.

    • Result: This gradient reduction of solvent power prevents the sudden shock that causes crystallization.[1]

Frequently Asked Questions (Troubleshooting)

Q1: I see a fine precipitate after 24 hours in the fridge. Is my stock ruined?

Diagnosis: This is "Cryo-precipitation."[1][2] DMSO freezes at 19°C. In the fridge (4°C), DMSO crystallizes, forcing your compound out of solution.[1] Solution:

  • Store DMSO stocks at Room Temperature (RT) if used within 2 weeks (protect from light).[1][2]

  • For long-term storage (-20°C), you must re-solubilize using the "Heat-Cycle" (Section 2) every time you thaw.[1][2] Do not use immediately after thawing.[1][2]

Q2: Can I use acid to dissolve it? It has "diaza" (nitrogen) in the name.[1]

Analysis: While the name implies nitrogens, the "5,9-dione" designation usually indicates these are amides or lactams , not free amines.[1]

  • Amide Nitrogens: These are non-basic (pKa ~ -0.5 to 1).[1][2] Adding acid (HCl) will not protonate them and will not help solubility.[1][2]

  • Free Amines: If your specific derivative has secondary amines at positions 1 and 4 (not acylated), then 0.1M HCl might help.[1]

  • Test: Take a small aliquot. Add 1 equivalent of HCl.[1][2] If it doesn't clear instantly, treat it as a neutral amide (use DMSO).[1][2]

Q3: How do I formulate this for animal studies (in vivo)?

Warning: You cannot inject 100% DMSO. Recommended Formulation (IP/IV):

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG400 (Co-solvent/Stabilizer)[1]

  • 55% Saline/Water (Diluent)[1]

  • Protocol: Dissolve drug in DMSO first.[1][2] Add PEG400 and vortex until clear. Slowly add Saline last. If it turns cloudy, add Tween 80 (to 5% final concentration) to form a micellar suspension.[1][2]

Q4: Why does the solution turn yellow when I heat it in DMSO?

Safety Alert: DMSO can decompose at high temperatures or oxidize sensitive amines.[1][2]

  • Cause: Slight oxidation or impurity degradation.[1][2]

  • Fix: Ensure you are using Anhydrous DMSO (99.9%) stored under nitrogen.[1][2] Do not heat above 60°C. If the color change is deep brown, check for degradation via LC-MS.

References & Further Reading

  • Kuster, G. J., et al. (2006).[1][2][3] "Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic Amino Esters." Journal of Combinatorial Chemistry. (Demonstrates the synthesis and inherent solubility challenges of rigid spiro-diketopiperazine scaffolds).

  • Ziath Ltd. (2020).[1][2][4] "The Effects of Water on DMSO and Effective Hydration Measurement." (Explains the mechanism of "crashing out" and DMSO hygroscopicity).

  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods. (Foundational text on why rigid, planar molecules like spiro-diones exhibit poor solubility).

  • Meanwell, N. A. (2015).[1][2] "Strategies to Improve Solubility of Drug Candidates." American Chemical Society Symposium. (Discusses disruption of crystal packing in high-melting point solids).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 1,4-Diazaspiro[5.5]undecane-5,9-dione before handling.

Sources

Spiro-Tech Support Center: Precision Synthesis of Quaternary Centers

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Minimizing Side Reactions in Spiro-Ring Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Spiro-Challenge

Spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro-piperidines) are critical in modern drug discovery for their ability to restrict conformation and expand IP space without adding excessive lipophilicity. However, the formation of the all-carbon quaternary spiro-center is thermodynamically and kinetically demanding.

This guide addresses the three most common failure modes: Regio-irregularity (O- vs. C-alkylation) , Oligomerization (in RCM) , and Ring Strain Failure .

Module 1: The Alkylation Crisis (O- vs. C-Selectivity)

The Issue: You are attempting a double alkylation of a 1,3-dicarbonyl (e.g., malonate or keto-ester) to form a spiro-ring, but you are observing significant O-alkylation (enol ether formation) or elimination products rather than the desired C-alkylation.

The Mechanistic Fix: The "Cesium Effect" & HSAB Theory

To force C-alkylation, you must manipulate the Hard/Soft Acid-Base (HSAB) properties of the enolate.

  • Counter-ion Control: Lithium enolates are "hard" and tight; they protect the oxygen but can aggregate. Cesium (

    
    )  is the superior choice for spiro-cyclization. The large ionic radius of Cesium creates a "naked" enolate that is more reactive, while the "Cesium Effect" facilitates intramolecular closure via template coordination [1].
    
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) separate the ion pair, increasing reactivity but also increasing O-alkylation risk if the electrophile is hard.

  • Electrophile Hardness: Alkyl iodides (soft) favor C-alkylation.[1] Alkyl tosylates/triflates (hard) increase O-alkylation risk.

Protocol A: The Cesium-Promoted Spiro-Cyclization

Use this for forming 4- to 6-membered spiro rings from malonates.

Reagents:

  • Substrate: Diethyl malonate derivative (1.0 equiv)

  • Electrophile: Bis-iodoalkane (e.g., 1,4-diiodobutane) (1.1 equiv)

  • Base:

    
     (2.5 - 3.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or DMF (0.1 M concentration)
    

Step-by-Step:

  • Drying: Flame-dry the flask. Moisture kills this reaction by protonating the intermediate enolate.

  • Solvation: Dissolve the malonate and bis-electrophile in dry

    
    .
    
  • Addition: Add

    
     in a single portion.
    
    • Why? Unlike NaH, Cesium Carbonate is mild enough to avoid "runaway" exotherms but strong enough to drive the equilibrium due to the formation of insoluble CsI.

  • Thermal Drive: Heat to reflux (

    
    ).
    
    • Checkpoint: Monitor by TLC/LCMS. If mono-alkylation stalls, add 10 mol% 18-crown-6 to solubilize the cation further.

Diagnostic Logic: C- vs O-Alkylation Decision Tree

AlkylationLogic Start Spiro-Alkylation Issue CheckLG Check Leaving Group (LG) Start->CheckLG HardLG LG = OTs, OTf (Hard) CheckLG->HardLG Substrate SoftLG LG = I, Br (Soft) CheckLG->SoftLG Substrate O_Alk Risk: O-Alkylation HardLG->O_Alk C_Alk Favors: C-Alkylation SoftLG->C_Alk Fix1 Switch to Iodide (Finkelstein) O_Alk->Fix1 Fix2 Use Cs2CO3 in DMF C_Alk->Fix2

Figure 1: Decision logic for minimizing O-alkylation based on electrophile hardness.

Module 2: The Metathesis Trap (Oligomerization)

The Issue: You are using Ring-Closing Metathesis (RCM) to form a spiro-alkene. Instead of the spiro-product, you isolate a viscous "gum" or insoluble solid (oligomers/polymers).

The Mechanistic Fix: Entropy & Concentration

RCM is a reversible equilibrium. The catalyst does not "know" you want a ring; it only knows it wants to exchange olefins.

  • Intermolecular reaction = Polymerization (favored at high concentration).

  • Intramolecular reaction = Spiro-formation (favored at high dilution).

Protocol B: High-Dilution RCM with Ethylene Stripping

Use this for Grubbs-catalyzed spiro-formation.

Reagents:

  • Catalyst: Grubbs II or Hoveyda-Grubbs II (5 mol%)

  • Solvent: Toluene or DCE (Degassed)

  • Additive: 1,4-Benzoquinone (if isomerization is observed)

Step-by-Step:

  • The "Super-Dilute" Setup: Prepare the reaction at 0.001 M to 0.005 M .

    • Note: Standard 0.1 M reactions will almost certainly fail for strained spiro-systems.

  • Ethylene Removal: The reaction produces ethylene gas. If this stays in solution, the reaction reverses.

    • Action: Bubble Argon through the solution during the reaction (sparging) or run under a light vacuum to strip ethylene.

  • Temperature: Heat to

    
    .
    
    • Why? RCM of tetrasubstituted centers (common in spiro) has a high activation energy barrier.

  • Quenching: Add ethyl vinyl ether to kill the carbene before concentration, preventing "concentration-polymerization" during rotovap.

Data: Concentration vs. Yield (Spiro-Piperidine Synthesis)
Concentration (M)Reaction TimeDimer/Oligomer %Spiro-Product Yield %
0.1 M 2 h65%15%
0.01 M 4 h30%55%
0.002 M 12 h<5%88%

Table 1: Effect of dilution on RCM efficiency for difficult spiro-closures [2].

Module 3: The "Won't Close" Error (Strain & Sterics)

The Issue: The precursor is correct, the chemistry is clean, but the reaction refuses to cyclize (0% yield, recovered starting material). This is common in spiro[3.3] or spiro[3.4] systems.

The Mechanistic Fix: The Thorpe-Ingold Effect

Formation of small rings is enthalpically disfavored (ring strain). You must pay this cost entropically. The Thorpe-Ingold Effect (Gem-Dialkyl Effect) states that substituents on the tether compress the internal bond angle, forcing the reactive ends closer together [3].[2][3][4]

Troubleshooting Checklist:

  • Pre-organization: Does your tether have "rotational freedom"? If yes, the ends will never meet.

    • Fix: Add bulky groups (methyls, esters) to the tether backbone to restrict rotation.

  • The "Gem-Dimethyl" Switch: If a malonate tether fails, switch to a Meldrum's Acid derivative. The rigid cyclic structure of Meldrum's acid pre-organizes the attack angle better than a floppy diethyl malonate.

Visualization: Kinetic Pathway Selection

RCM_Pathway cluster_0 Kinetic Control cluster_1 Thermodynamic Trap Substrate Diene Precursor Spiro Spiro-Ring (Intramolecular) Substrate->Spiro High Dilution (0.002 M) Polymer Oligomer (Intermolecular) Substrate->Polymer High Conc. (>0.1 M)

Figure 2: Concentration dependence of RCM pathways.

FAQ: Rapid Troubleshooting

Q: I am seeing isomerization of my alkene during RCM spiro-closure. How do I stop it? A: This is caused by Ruthenium-hydride species formed by catalyst decomposition. Add 10 mol% 1,4-benzoquinone or use Ti(OiPr)4 as a scavenger to suppress hydride migration.

Q: My spiro-ring formed, but it opened back up during purification. A: This suggests high ring strain (common in spiro-cyclobutanes). Avoid acidic workups (e.g., HCl washes) which can protonate and trigger ring-opening. Use basic alumina for purification instead of silica gel.

Q: Can I use microwave heating for spiro-alkylation? A: Yes, but be cautious. While microwaves accelerate the rate (Arrhenius effect), they do not change the equilibrium. If your reaction is failing due to strain (thermodynamics), microwave heating will only produce decomposition products faster.

References

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "The effect of cesium ions on the rate of alkylation of carboxylate and thiolate anions." The Journal of Organic Chemistry.

  • Grubbs, R. H., & Chang, S. (1998). "Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis." Tetrahedron.

  • Jung, M. E., & Piizzi, G. (2005).[4][5] "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews.

Sources

optimizing temperature for 1,4-Diazaspiro[5.5]undecane-5,9-dione cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Optimization for Spiro-Cyclization Topic: Optimization of 1,4-Diazaspiro[5.5]undecane-5,9-dione Formation Ticket ID: SPIRO-THERM-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermodynamics of Ring Closure

The synthesis of 1,4-diazaspiro[5.5]undecane-5,9-dione (often structurally synonymous with 3,3-pentamethylene-piperazine-2,6-dione derivatives) relies heavily on the Thorpe-Ingold effect (gem-disubstituent effect). While the spiro-cyclohexyl ring pre-organizes the molecule for cyclization, temperature remains the critical gatekeeper between successful ring closure and irreversible polymerization.

This reaction typically involves the condensation of 1,1-cyclohexanediacetic acid (or its diester/anhydride) with ethylenediamine . The process is not a simple linear heating ramp; it requires a distinct two-stage thermal profile to manage the transition from salt formation to dehydration/cyclization.

Module 1: The Thermal Landscape (Optimization Matrix)

The following matrix correlates temperature zones with reaction intermediates and failure modes. Use this to diagnose your current yield issues.

Temperature ZoneDominant Chemical SpeciesPhysical StateRisk Factor
25°C – 80°C Diammonium Salt White Precipitate/SlurryStalling: Energy insufficient for amide bond formation.
110°C – 130°C Mono-amide (Open Chain) Viscous Melt / SolutionIncomplete Reaction: One amine condenses; the second remains free.
150°C – 170°C Spiro-Imide (Target) Clear Melt / RefluxOptimal Window: Kinetic energy overcomes ring strain for closure.
> 190°C Oligomers / Char Brown/Black TarDegradation: Intermolecular attack competes with intramolecular cyclization.

Module 2: Troubleshooting Guide (Q&A)

Q1: "My reaction mixture turns into a solid, sticky mass before reaching the target temperature. What is happening?"

Diagnosis: You are likely experiencing "Salt Locking" or premature oligomerization. The Science: When mixing the diacid and diamine, an immediate exothermic acid-base reaction forms a polysalt (nylon-like salt). If you heat this solid mass too quickly without a solvent carrier, it creates a thermal insulator. The outer layer chars while the inner core remains unreacted. Solution:

  • Solvent Selection: Switch to a high-boiling non-polar solvent (e.g., o-xylene or 1,2-dichlorobenzene ).

  • Two-Stage Ramp: Hold the reaction at 100°C for 1 hour to allow the salt to equilibrate and slowly release water, then ramp to reflux (140°C+) for the cyclization.

Q2: "I see the product peak in LC-MS, but there is a persistent impurity with M+18 mass. Is this wet product?"

Diagnosis: This is likely the Mono-amide Intermediate (Open Chain), not water. The Science: The M+18 corresponds to the un-cyclized species (Product + H₂O). The second ring closure is the rate-limiting step. Solution:

  • Increase Temperature/Time: The second condensation requires higher activation energy. Ensure your internal temperature exceeds 145°C.

  • Azeotropic Drying: You must actively remove water to drive the equilibrium forward (Le Chatelier’s principle). Use a Dean-Stark trap. If using a melt, apply vacuum intermittently.

Q3: "Why is the product colored? It should be white."

Diagnosis: Oxidative degradation of the diamine. The Science: Ethylenediamine and its derivatives are sensitive to oxidation at high temperatures, leading to yellow/brown impurities (imines/enamines). Solution:

  • Inert Atmosphere: Strictly perform the high-temperature cyclization under Nitrogen or Argon.

  • Stoichiometry Check: Use a slight excess of the diamine (1.05 eq) to account for volatility, but avoid large excesses which promote cross-linking.

Module 3: Optimized Experimental Protocol

Method A: Azeotropic Dehydration (Recommended for Purity)

  • Setup: 250 mL Round Bottom Flask equipped with a magnetic stir bar, Dean-Stark trap , and reflux condenser.

  • Loading: Charge 1,1-Cyclohexanediacetic acid (1.0 eq) and Xylene (concentration ~0.5 M).

  • Addition: Add Ethylenediamine (1.05 eq) dropwise at room temperature. Note: Exotherm expected.

  • Stage 1 (Salt Formation): Heat to 100°C for 30 minutes. A thick suspension will form.

  • Stage 2 (Cyclization): Ramp temperature to reflux (approx. 140°C) .

    • Monitor: Water will begin to collect in the trap.

    • Endpoint: Continue reflux until water evolution ceases (typically 3–5 hours).

  • Workup: Cool to room temperature. The product often crystallizes directly from xylene. Filter and wash with cold ethanol.

Method B: Neat Melt (Recommended for Scale/Speed)

  • Setup: Flask with overhead stirrer and vacuum outlet.

  • Ramp: Heat mixture to 120°C (ambient pressure) to drive off initial water.

  • Cyclization: Ramp to 160°C . Apply partial vacuum (approx. 100 mbar) to pull off the final equivalent of water.

  • Warning: Do not exceed 180°C to prevent charring.

Module 4: Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation between successful spiro-cyclization and failure modes (oligomerization).

SpiroCyclization cluster_conditions Critical Control Factors Start Reactants (Diacid + Diamine) Salt Diammonium Salt (Precipitate) Start->Salt Mix @ 25°C Exothermic MonoAmide Mono-Amide (Open Chain Intermediate) Salt->MonoAmide Heat > 100°C - 1 H₂O Polymer Oligomers/Polymers (Irreversible Tar) Salt->Polymer Rapid Heating (Thermal Shock) Product 1,4-Diazaspiro[5.5] undecane-5,9-dione MonoAmide->Product Heat 140-160°C - 1 H₂O (Ring Closure) MonoAmide->Polymer Heat > 190°C or No Solvent Info 1. Azeotropic Water Removal 2. Inert Atmosphere (N2) 3. Thorpe-Ingold Assistance

Caption: Thermal reaction coordinate showing the stepwise dehydration pathway. The critical transition from Mono-Amide to Product requires sustained heating (140-160°C) with active water removal to prevent the thermodynamic sink of polymerization.

References

  • Tietze, L. F., & Eicher, T. (1989).[1] Reactions and Syntheses in the Organic Chemistry Laboratory. University Science Books. (Standard protocols for gem-disubstituted cyclizations).

  • G1 Therapeutics, Inc. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. World Intellectual Property Organization, WO2020041770A1. Link (Demonstrates industrial scale-up and thermal handling of similar spiro-diaza scaffolds).

  • Warnecke, A., et al. (2003). Process for the preparation of 1,1-cyclohexanediacetic acid. World Intellectual Property Organization, WO2003002504. Link (Details the thermal hydrolysis and stability of the cyclohexane-diacetic acid precursor).

  • NIST Chemistry WebBook. Ethylenediamine Thermochemistry Data. Link (Reference for boiling points and thermal stability limits).

Sources

Technical Support Center: Purification of 1,4-Diazaspiro[5.5]undecane-5,9-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with 1,4-Diazaspiro[5.5]undecane-5,9-dione. As a key intermediate in medicinal chemistry and materials science, achieving high purity of this spirocyclic compound is paramount for reliable downstream applications and accurate biological evaluation. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and protocols to address common challenges encountered during its purification.

Troubleshooting Guide: From Crude to Pure

This section addresses specific experimental issues you may encounter. The solutions provided are based on established chemical principles and practices for related spiro-heterocyclic compounds.

Question 1: My crude product is a persistent oil or gum, not the expected solid. What's happening and how can I isolate a solid?

Answer: This is a common issue often caused by the presence of residual solvents or a high concentration of impurities that depress the freezing point of your product.

  • Causality: High-boiling point solvents used in the synthesis (like DMF or DMSO) can be difficult to remove under standard vacuum and may plasticize the product. Alternatively, the presence of unreacted starting materials or oily byproducts from side reactions can prevent crystallization.

  • Troubleshooting Steps:

    • Thorough Solvent Removal: Ensure your rotary evaporator's water bath temperature is appropriate for the solvent used, and apply high vacuum for an extended period. For stubborn solvents, consider co-evaporation: dissolve the oil in a low-boiling solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), and then re-evaporate. Repeat this process 2-3 times.

    • Trituration: This technique uses a solvent in which your desired product is insoluble, but the impurities are soluble.

      • Add a small amount of a non-polar solvent (e.g., diethyl ether, heptane, or a mixture) to the oil.

      • Use a spatula or glass rod to vigorously scratch and stir the mixture. This mechanical agitation can induce crystallization.

      • If a solid forms, you can collect it by filtration, wash it with a small amount of the cold trituration solvent, and dry it.

    • Initial Purification Attempt: If trituration fails, the impurity load is likely very high. Proceed directly to flash column chromatography as a first-pass purification step to remove the bulk of the impurities.[1]

Question 2: My initial work-up yielded a solid, but analytical data (NMR, LC-MS) shows significant impurities. What are they and how do I get rid of them?

Answer: The identity of impurities is directly linked to the synthetic route used to prepare the 1,4-Diazaspiro[5.5]undecane-5,9-dione. Common synthetic pathways, such as those analogous to the Bucherer-Bergs reaction or Michael additions, can lead to predictable side products.[2][3]

  • Causality: Impurities often arise from incomplete reactions, side reactions (e.g., polymerization or hydrolysis), or unreacted starting materials being carried through the work-up.

  • Identification and Mitigation: The first step is to identify the nature of the impurity, which will dictate the best purification strategy.

    Table 1: Common Impurities & Identification Methods
Impurity TypeProbable SourceRecommended Identification Method(s)Mitigation & Removal Strategy
Unreacted Starting Materials Incomplete reactionTLC: Compare with starting material standards. ¹H NMR: Look for characteristic signals of precursors. GC-MS: Effective for volatile starting materials.[3]Recrystallization: Often effective if the starting material has significantly different solubility. Flash Chromatography: The most reliable method for removing starting materials.[1]
Reaction Intermediates Incomplete cyclization or subsequent reaction stepsLC-MS: Identify masses corresponding to expected intermediates. ¹H NMR: May show signals from partially formed structures.Optimize Reaction: Ensure sufficient reaction time and temperature to drive the reaction to completion.[3] Flash Chromatography: Can separate intermediates from the final product.
Hydrolysis Products Exposure to strong acid or base during work-up, especially at elevated temperaturesLC-MS: Look for masses corresponding to the addition of one or more water molecules. HPLC: May show more polar peaks.[3]Careful Work-up: Neutralize the reaction mixture carefully, avoiding prolonged exposure to harsh pH conditions. Recrystallization/Chromatography: These methods can remove more polar hydrolysis byproducts.
Polymeric Byproducts Side reactions, particularly if the reaction is overheated¹H NMR: Characterized by broad, unresolved peaks. Solubility: Often insoluble in common organic solvents.Filtration: If insoluble, filter the crude product solution before further purification. Temperature Control: Maintain strict temperature control during synthesis.[3]

Question 3: My TLC plate shows multiple spots. How do I decide between recrystallization and column chromatography?

Answer: Thin Layer Chromatography (TLC) is your most powerful diagnostic tool for developing a purification strategy. The separation (or lack thereof) of spots will guide your decision.

  • Decision Workflow:

    purification_decision start Run Diagnostic TLC (e.g., 5-10% MeOH in DCM) check_spots How many spots? start->check_spots one_spot Single Spot check_spots->one_spot One multiple_spots Multiple Spots check_spots->multiple_spots Multiple check_rf Is Rf between 0.2-0.5? one_spot->check_rf check_separation Are spots well-separated? (ΔRf > 0.2) multiple_spots->check_separation high_purity High Purity Likely Proceed to Recrystallization for final polish. check_rf->high_purity Yes adjust_tlc Adjust Solvent System (e.g., change polarity) check_rf->adjust_tlc No adjust_tlc->start column Purify by Flash Column Chromatography check_separation->column Yes recrystallize Attempt Recrystallization First check_separation->recrystallize No (Spots are close/streaking) column_note Most reliable method for separating compounds with similar polarity. column->column_note recrystallize_note Effective if impurities are minor or have very different solubility. recrystallize->recrystallize_note

    Caption: Decision workflow for selecting a purification method.

  • Expertise-Based Choice:

    • Choose Recrystallization when: You have one major product spot and minor impurity spots that are either very close to the baseline (polar) or near the solvent front (non-polar). This indicates a large polarity difference, making separation by solubility feasible. Recrystallization is excellent for removing trace amounts of closely related impurities from a crystalline solid.[1]

    • Choose Column Chromatography when: You have multiple spots with similar Rf values (ΔRf < 0.2). This is the most robust method for separating compounds of comparable polarity and for handling complex mixtures or oily crude products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to confirm the purity of my final product? A1: A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities, even if they are structurally similar. Integration of signals in ¹H NMR can be used for a rough estimation of purity.

  • LC-MS: Ideal for identifying the mass of the main component and detecting any impurities. It is highly sensitive to trace-level contaminants.

  • High-Performance Liquid Chromatography (HPLC): When coupled with a UV or other detector, HPLC can provide a quantitative assessment of purity (e.g., >98%).[4]

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical value is considered strong evidence of high purity.

Q2: How should I store purified 1,4-Diazaspiro[5.5]undecane-5,9-dione? A2: As a dione with amide functionalities, the compound is generally stable. However, to prevent potential hydrolysis or degradation over time, it should be stored in a tightly sealed container in a cool, dry place, away from direct light. For long-term storage, keeping it in a desiccator or under an inert atmosphere (like nitrogen or argon) at 2-8°C is recommended.[5]

Q3: My purified product has a slight yellow or brown tint. Is this an issue? A3: While the pure compound is expected to be a white or off-white solid, a slight coloration can sometimes arise from trace, highly chromophoric impurities, possibly from oxidation or polymerization side reactions. If analytical data (NMR, LC-MS) shows high purity, the color may not be an issue for some applications. However, for applications requiring high optical clarity or to be certain of purity, you can perform a decolorization step during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[1]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for crystalline solids with a purity of >90% to remove minor impurities.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures thereof). A good solvent will dissolve the compound when hot but cause it to be sparingly soluble or insoluble when cold.[1][3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to fully dissolve the material. Use a hot plate with stirring.

  • Decolorization (Optional): If the solution is colored, add a very small amount (1-2% by weight) of activated charcoal. Swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for purifying complex mixtures or oily products.[1]

  • TLC Analysis: First, determine the optimal solvent system (mobile phase) using TLC. Aim for an Rf value of ~0.3 for the desired compound. Common starting systems for spiro-diones include gradients of ethyl acetate in heptane or methanol in dichloromethane (DCM).[1]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (or a less polar version of it). Ensure there are no cracks or air bubbles in the packed bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM, methanol). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.

  • Elution: Run the column by adding the mobile phase to the top and applying positive pressure (with air or nitrogen). If using a gradient, start with a less polar solvent system and gradually increase the polarity.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,4-Diazaspiro[5.5]undecane-5,9-dione.

Table 2: Recommended Purification Solvent Systems
Purification MethodSolvent System (Starting Point)Notes
Recrystallization Ethanol/WaterEffective for moderately polar compounds.[1]
Isopropanol or MethanolGood single-solvent options for hydantoin-like structures.[1][3]
Dichloromethane/Diethyl EtherUseful for inducing crystallization from a more soluble state.[2]
Flash Chromatography Ethyl Acetate / Heptane (Gradient)A standard system for compounds of intermediate polarity.
Dichloromethane / Methanol (Gradient: 0-10% MeOH)A versatile system for more polar compounds.[1]

References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO. (2016). HETEROCYCLES, 92(12), 2251.
  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (n.d.). Google Patents.
  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (n.d.). Google Patents.
  • Purification of industrial hydantoinase in one chromatographic step without affinity tag. (2003).
  • Chromatographic characterization of new spirohydantoins derived from β-tetralone | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. (2025). ACS Chemical Neuroscience.
  • 1,4-diazaspiro[5.5]undecan-5-one. (n.d.). PubChemLite. Retrieved from [Link]

Sources

preventing hydrolysis of 1,4-Diazaspiro[5.5]undecane-5,9-dione in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Hydrolytic Degradation in Aqueous Media Document ID: TSC-2024-SPIRO-05 Applicable Compounds: 1,4-Diazaspiro[5.5]undecane-5,9-dione and related spiro-diketopiperazine/spiro-imide scaffolds.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: 1,4-Diazaspiro[5.5]undecane-5,9-dione contains a spiro-fused cyclic diamide (diketopiperazine or glutarimide-like) motif. While spiro-fusion generally confers conformational rigidity, the carbonyl centers remain susceptible to nucleophilic attack by water or hydroxide ions. In aqueous media, particularly at physiological pH (7.4) or higher, this compound undergoes hydrolytic ring-opening, cleaving the C-N bond and destroying the pharmacophore.

The Solution Strategy: Stabilization requires a tripartite approach:

  • Thermodynamic Control: Optimizing pH to the point of minimum hydrolysis (

    
    ).
    
  • Kinetic Control: Minimizing general acid/base catalysis from buffer species.

  • Steric Shielding: Utilizing supramolecular encapsulation (e.g., Cyclodextrins).

The Hydrolysis Mechanism (The "Why")

To prevent degradation, one must understand the enemy. The degradation is not random; it follows a specific nucleophilic acyl substitution pathway.[1]

Mechanism of Action

The hydrolysis is primarily driven by the attack of a nucleophile (water or hydroxide) on the electron-deficient carbonyl carbon of the amide/imide ring.[1][2][3]

HydrolysisMechanism Start Intact Spiro Scaffold (1,4-Diazaspiro...) Attack Nucleophilic Attack (OH- attacks Carbonyl) Start->Attack pH > 7.0 Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Ring Opening (C-N Bond Cleavage) Intermediate->Collapse Rate Limiting Step Product Linear/Open Degradation Product Collapse->Product

Figure 1: Base-promoted hydrolytic pathway of the spiro-imide ring.

Key Insight: The reaction is often Specific Base Catalyzed (


). This means for every unit increase in pH above the 

, the degradation rate increases 10-fold.

Troubleshooting Guide (The "How")

Use this diagnostic flow to identify the root cause of instability in your specific experiment.

TroubleshootingFlow Start Observed Degradation (>5% loss in 24h) CheckPH Step 1: Check pH Is pH > 6.5? Start->CheckPH CheckBuffer Step 2: Check Buffer Is Buffer conc > 10mM? CheckPH->CheckBuffer No (pH is low) ActionPH Action: Adjust to pH 5.0-5.5 (Target pH_min) CheckPH->ActionPH Yes CheckTemp Step 3: Check Temp Is T > 4°C? CheckBuffer->CheckTemp No ActionBuffer Action: Switch Buffer Type (Avoid Phosphate/Acetate) CheckBuffer->ActionBuffer Yes (Buffer Catalysis) ActionTemp Action: Cold Storage (Arrhenius Control) CheckTemp->ActionTemp Yes ActionComplex Action: Add HP-β-Cyclodextrin (Steric Shielding) CheckTemp->ActionComplex No (Already cold)

Figure 2: Diagnostic decision tree for stabilizing 1,4-Diazaspiro[5.5]undecane-5,9-dione.

Common Scenarios & Solutions
SymptomRoot CauseCorrective Action
Rapid loss at pH 7.4 Specific Base Catalysis (

attack).
Shift pH: If physiology allows, lower pH to 5.5. If not, formulate as a lyophilized powder and reconstitute immediately before use.
Degradation in Phosphate Buffer General Base Catalysis. Phosphate ions (

) act as catalysts.
Change Buffer: Switch to non-nucleophilic buffers like MES or HEPES . Avoid Acetate and Phosphate if possible.
Precipitation after 24h Ring opening creates a zwitterionic acid-amine product with lower solubility.Cosolvents: Add 10-20% Propylene Glycol or PEG 400 to maintain solubility of both parent and degradant (for analysis).

Experimental Protocols

Protocol A: Determination of pH of Maximum Stability ( )

Do not guess the stable pH. Measure it.

  • Preparation: Prepare 10 mM buffer solutions ranging from pH 2.0 to 9.0 (0.5 pH increments).

    • Note: Use buffers with minimal catalytic activity (e.g., Citrate for pH 2-5, MES for pH 5-7, TRIS for pH 7-9). Keep ionic strength constant (

      
      ) using NaCl.
      
  • Spiking: Add the 1,4-Diazaspiro compound (from a DMSO stock) to each buffer to a final concentration of 50 µM.

  • Incubation: Incubate at a fixed elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Sampling: Aliquot at

    
     hours. Quench immediately (e.g., by flash freezing or pH adjustment to mobile phase pH).
    
  • Analysis: Quantify remaining parent compound via HPLC-UV or LC-MS.

  • Calculation: Plot

    
     vs. time to get 
    
    
    
    (slope). Then plot
    
    
    vs. pH.[4]
    • Result: The "V-shape" minimum indicates your target storage pH.

Protocol B: Cyclodextrin Complexation (Molecular Shielding)

If pH adjustment is impossible, hide the hydrolytic site.

  • Selection: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . It has a cavity size (~6.0-6.5 Å) suitable for the spiro-system and high aqueous solubility.

  • Solution: Prepare a 20% (w/v) solution of HP-β-CD in water or buffer.

  • Mixing: Add the drug to the CD solution. Stir for 24 hours at room temperature to allow equilibrium inclusion.

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Validation: Compare the degradation rate (

    
    ) of the CD-complexed solution vs. free drug. Expect a 2x to 10x extension in half-life.
    

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to prevent hydrolysis? A: DMSO reduces the water activity (


) but does not stop hydrolysis completely. In fact, DMSO can sometimes accelerate nucleophilic attacks by desolvating the nucleophile (making 

more reactive). Use DMSO only as a stock solvent; rely on pH control for aqueous stability.

Q: Why is Phosphate buffer bad for this compound? A: Phosphate is a classic "General Base Catalyst." Even at a fixed pH, increasing the concentration of phosphate (e.g., from 10mM to 100mM) will increase the degradation rate because the phosphate ions themselves facilitate the proton transfer required to break the amide bond.

Q: Is the degradation reversible? A: Generally, no . The ring-opening of the spiro-imide to the corresponding amide-acid is thermodynamically favored in water. Re-cyclization requires high heat and dehydrating conditions (e.g., heating in acetic anhydride), which is not feasible in biological media.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization.[5][6][7][8] Journal of Pharmaceutical Sciences, 85(10), 1017–1025. Link

  • East, A. L. L. (2018).[4] On the hydrolysis mechanisms of amides and peptides. University of Regina.[4] (Detailed mechanistic insight into amide bond cleavage).

  • Dolbois, A., et al. (2021).[9] 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.[9] Journal of Medicinal Chemistry, 64(17), 12738-12760.[9] Link (Provides structural context for similar spiro-undecane systems).

  • Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation of 1,4-diazaspiro[5.5]undecane-5,9-dione derivatives. Journal of Chemical Thermodynamics.

Sources

Validation & Comparative

A Guide to the 1H NMR Interpretation of 1,4-Diazaspiro[5.5]undecane-5,9-dione and a Comparison with Acyclic and Monocyclic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,4-Diazaspiro[5.5]undecane-5,9-dione. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the molecule's spectral features. Furthermore, it presents a comparative analysis with simpler, non-spirocyclic analogs—2-piperidone and glutarimide—to elucidate the structural nuances imparted by the spirocyclic core. This guide is grounded in fundamental NMR principles and supported by experimental data from related compounds to ensure scientific integrity and practical utility.

Foundational Principles of ¹H NMR Spectroscopy for Amide-Containing Cyclic Systems

Before delving into the specific spectrum of 1,4-Diazaspiro[5.5]undecane-5,9-dione, it is crucial to understand the key factors that govern the chemical shifts and coupling constants of protons in such structures. The electronic environment of a proton dictates its resonance frequency, and in cyclic systems containing amide functionalities, several effects are at play:

  • Anisotropic Effects of the Carbonyl Group: The π-electron system of the carbonyl group (C=O) generates a local magnetic field. This field deshields protons located in the plane of the carbonyl group, causing them to resonate at a lower field (higher ppm), while shielding protons located above or below this plane.[1]

  • Electronegativity of Nitrogen: The nitrogen atom in the amide group is electronegative and withdraws electron density from adjacent protons. This deshielding effect results in a downfield shift for protons on carbons alpha to the nitrogen.[2][3]

  • Restricted Rotation around the Amide Bond: The partial double bond character of the C-N bond in amides restricts rotation. In cyclic systems, this rigidity can lead to distinct chemical environments for protons that might otherwise be considered equivalent.[2]

  • Conformational Rigidity: The spirocyclic nature of 1,4-Diazaspiro[5.5]undecane-5,9-dione locks the two six-membered rings in specific chair-like conformations. This rigidity results in well-defined axial and equatorial protons with distinct chemical shifts and coupling patterns.

These principles form the basis for the detailed spectral interpretation that follows.

Predicted ¹H NMR Spectrum of 1,4-Diazaspiro[5.5]undecane-5,9-dione

The structure of 1,4-Diazaspiro[5.5]undecane-5,9-dione possesses a high degree of symmetry. The molecule has a C2 axis of symmetry passing through the spiro carbon atom and bisecting the N-C-N angle. This symmetry renders the protons on opposite sides of the molecule chemically equivalent.

Caption: Molecular structure of 1,4-Diazaspiro[5.5]undecane-5,9-dione with proton labeling.

Based on this structure, we can predict the following signals in the ¹H NMR spectrum:

  • Protons on C6 and C8 (Hα): These methylene protons are alpha to the carbonyl groups. Due to the chair conformation, we expect distinct axial and equatorial protons. The axial protons will likely appear at a slightly different chemical shift than the equatorial protons, and both will be triplets due to coupling with the adjacent Hβ protons. A predicted chemical shift is in the range of δ 2.2-2.5 ppm .

  • Protons on C7 and C11 (Hβ): These methylene protons are beta to the carbonyl groups and adjacent to the spiro-carbon. They will also exist as distinct axial and equatorial protons. Their signal will be a multiplet due to coupling with both Hα and Hγ protons. A predicted chemical shift is around δ 1.7-2.0 ppm .

  • Protons on C2 and C10 (Hγ): These methylene protons are alpha to the amide nitrogen atoms. The electronegativity of nitrogen will cause a significant downfield shift. These protons will appear as triplets due to coupling with the adjacent Hβ protons. A predicted chemical shift is in the range of δ 3.0-3.4 ppm .

  • NH Protons (N1-H and N5-H): The chemical shift of amide protons is highly variable and depends on factors like solvent, concentration, and temperature.[4] They typically appear as a broad singlet and are expected in the range of δ 7.0-8.5 ppm .

Comparative Analysis with Non-Spirocyclic Analogs

To understand the influence of the spirocyclic center, it is instructive to compare the predicted spectrum of 1,4-Diazaspiro[5.5]undecane-5,9-dione with the experimental spectra of 2-piperidone and glutarimide.

Caption: Comparison of the target molecule with its non-spirocyclic analogs.

2-Piperidone: The Monocyclic Amide Analog

The ¹H NMR spectrum of 2-piperidone provides a baseline for the chemical shifts in a simple six-membered lactam.[5]

  • Hα (to C=O): ~δ 2.2-2.4 ppm (triplet)

  • Hβ: ~δ 1.7-1.9 ppm (multiplet)

  • Hγ (to N): ~δ 3.1-3.3 ppm (triplet)

  • NH: ~δ 7.5-8.0 ppm (broad singlet)

The predicted chemical shifts for the corresponding protons in the piperidone-like ring of the spiro-compound are very similar. However, the key difference lies in the conformational rigidity. In 2-piperidone, ring flipping is possible, leading to averaged signals for axial and equatorial protons. In the spiro-compound, this is restricted, which would likely lead to more complex multiplets or distinct signals for the axial and equatorial protons if the resolution is high enough.

Glutarimide: The Dicarboximide Analog

Glutarimide represents the other half of the spiro-compound, a six-membered ring with two carbonyl groups.[6]

  • Hα (between C=O): ~δ 2.6-2.8 ppm (triplet)

  • Hβ: ~δ 1.9-2.1 ppm (quintet)

  • NH: ~δ 8.0-8.5 ppm (broad singlet)

The protons alpha to the two carbonyls in glutarimide are more deshielded than those in 2-piperidone, which is consistent with the additive electron-withdrawing effect. This comparison helps to confirm the assignment of the Hα protons in the predicted spectrum of the spiro-compound. The spiro-fusion in 1,4-Diazaspiro[5.5]undecane-5,9-dione is expected to introduce a greater degree of conformational locking compared to the relatively flexible glutarimide ring.

Summary of Chemical Shifts

The following table summarizes the predicted ¹H NMR chemical shifts for 1,4-Diazaspiro[5.5]undecane-5,9-dione and the experimental values for the comparative analogs.

Proton 1,4-Diazaspiro[5.5]undecane-5,9-dione (Predicted) 2-Piperidone (Experimental)[5] Glutarimide (Experimental)[6]
Hα (to C=O) δ 2.2-2.5 ppmδ 2.2-2.4 ppmδ 2.6-2.8 ppm
δ 1.7-2.0 ppmδ 1.7-1.9 ppmδ 1.9-2.1 ppm
Hγ (to N) δ 3.0-3.4 ppmδ 3.1-3.3 ppm-
NH δ 7.0-8.5 ppmδ 7.5-8.0 ppmδ 8.0-8.5 ppm

Experimental Protocols

For researchers wishing to acquire ¹H NMR spectra of 1,4-Diazaspiro[5.5]undecane-5,9-dione or related compounds, the following protocol is recommended.

Sample Preparation
  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds. DMSO-d₆ is a suitable alternative, particularly for compounds with limited solubility in CDCl₃, and it will not exchange with the NH protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

Data Processing
  • Apply a Fourier transform to the free induction decay (FID).

  • Perform phase and baseline corrections.

  • Integrate the signals to determine the relative number of protons for each peak.

  • Reference the spectrum to the internal standard (TMS at δ 0.00 ppm) or the residual solvent peak.

Conclusion

The ¹H NMR spectrum of 1,4-Diazaspiro[5.5]undecane-5,9-dione is predicted to exhibit four distinct sets of signals corresponding to the alpha-protons to the carbonyls, the beta-protons, the alpha-protons to the amide nitrogens, and the NH protons. The spirocyclic nature of the molecule induces conformational rigidity, which is the primary differentiating feature when compared to its non-spirocyclic analogs, 2-piperidone and glutarimide. This guide provides a comprehensive framework for the interpretation of the ¹H NMR spectrum of this and related spirocyclic diamides, which is of significant value for the structural elucidation and characterization of novel compounds in medicinal chemistry and drug discovery.

References

  • PubChem. (n.d.). N-Methyl-2-piperidone. Retrieved from [Link]

  • SpectraBase. (n.d.). Glutarimide. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Beilstein J. Org. Chem. (2023). Supporting Information N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II). Retrieved from [Link]

  • ResearchGate. (2025, August 6). H-1 NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • ACS Omega. (2020, June 8). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the carbonyl and aliphatic proton regions of CDCl 3.... Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (2023, February 24). (PDF) Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Retrieved from [Link]

  • Chad's Prep. (n.d.). Interpreting NMR [Example 1]. Retrieved from [Link]

  • Journal of Biomolecular NMR. (2021, October 25). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Retrieved from [Link]

  • NP-MRD. (2009, March 5). Showing NP-Card for 2-Piperidinone (NP0000880). Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 1,4-Diazaspiro[5.5]undecane-5,9-dione

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides an in-depth technical overview of Fourier-transform infrared (FTIR) spectroscopy as applied to the structural characterization of 1,4-Diazaspiro[5.5]undecane-5,9-dione. This spirocyclic compound, containing two secondary amide functional groups, is a relevant scaffold in medicinal chemistry.[1][2] This document moves beyond a simple recitation of spectral data, offering a comparative analysis of common FTIR sampling techniques, a detailed experimental protocol grounded in best practices, and a thorough interpretation of the compound's spectral features. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is designed to equip researchers with the necessary expertise to confidently employ FTIR for the routine analysis and structural verification of similar heterocyclic compounds.

Introduction: The Role of FTIR in Characterizing Spiro-Heterocyclic Scaffolds

1,4-Diazaspiro[5.5]undecane-5,9-dione is a heterocyclic compound featuring a unique spirocyclic core where two rings share a single carbon atom.[1] Its structure is defined by two key functional groups: secondary amides incorporated into a six-membered ring system. These structural motifs are of significant interest in drug development due to their rigid three-dimensional arrangement, which allows for precise positioning of chemical functionalities to interact with biological targets.[3]

Before advancing a compound into complex biological assays, its structural identity and purity must be unequivocally confirmed. Fourier-transform infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective first-line analytical technique for this purpose.[4] It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[5] For a molecule like 1,4-Diazaspiro[5.5]undecane-5,9-dione, FTIR is particularly adept at confirming the presence of the critical N-H and C=O bonds of the amide groups, which are the most prominent features in its infrared spectrum.

This guide will compare two primary FTIR sampling methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets—and provide a detailed protocol for acquiring high-quality spectral data. We will then dissect the resulting spectrum to assign characteristic absorption bands to their corresponding molecular vibrations.

Comparative Analysis of FTIR Sampling Techniques

The quality and interpretation of an FTIR spectrum can be significantly influenced by the chosen sample preparation method. For a solid powder like 1,4-Diazaspiro[5.5]undecane-5,9-dione, Attenuated Total Reflectance (ATR) and the KBr pellet method are the most common choices.

FeatureAttenuated Total Reflectance (ATR)Potassium Bromide (KBr) Pellet
Principle An infrared beam is directed into a crystal of high refractive index. An evanescent wave extends from the crystal surface and interacts with the sample placed in direct contact.[6][7]The sample is intimately mixed with dry, IR-transparent KBr powder and pressed under high pressure to form a thin, transparent disc through which the IR beam passes.[8][9]
Sample Prep Minimal to none. A small amount of powder is placed on the crystal and pressure is applied.[10]Labor-intensive. Requires grinding the sample to a fine powder, mixing with KBr, and pressing in a hydraulic press.[11][12]
Speed Very fast; typically less than a minute per sample.Slower; can take several minutes per sample.
Reproducibility High. The constant path length of the evanescent wave ensures excellent reproducibility.[13]Operator-dependent. Variations in sample concentration, particle size, and pellet thickness can affect the spectrum.[9]
Moisture Less sensitive to atmospheric moisture.Highly sensitive. KBr is hygroscopic and will absorb water, leading to broad O-H bands (~3400 cm⁻¹) that can obscure N-H signals.[8][14]
Throughput HighLow
Recommendation Preferred for routine identification and high-throughput screening due to its speed, ease of use, and reproducibility.Best for quantitative analysis where a specific concentration is required or when creating spectral libraries for direct comparison with historical data generated using this method.

Expert Rationale: For routine structural verification of synthesized 1,4-Diazaspiro[5.5]undecane-5,9-dione, ATR-FTIR is the superior choice. Its minimal sample preparation eliminates many potential sources of error, particularly moisture contamination, which is a critical concern when analyzing compounds with N-H functional groups.[14] The speed and reproducibility of ATR make it ideal for confirming the identity of reaction products or for quality control purposes.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

This section details the standard operating procedure for analyzing 1,4-Diazaspiro[5.5]undecane-5,9-dione using a modern FTIR spectrometer equipped with a diamond ATR accessory.

Instrumentation and Materials
  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA II)

  • Diamond ATR Accessory

  • 1,4-Diazaspiro[5.5]undecane-5,9-dione, solid powder

  • Spatula

  • Reagent-grade isopropanol or ethanol

  • Lint-free laboratory wipes

Step-by-Step Workflow
  • Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be closed to maintain a stable environment.

  • ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal must be impeccably clean. Moisten a lint-free wipe with isopropanol and gently clean the crystal surface. Repeat with a dry wipe to remove any residual solvent.

  • Background Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This critical step measures the ambient atmosphere (primarily water vapor and CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.[15]

    • Causality: Failure to acquire an updated background will result in atmospheric bands appearing in the sample spectrum, potentially obscuring key functional group information.

  • Sample Application: Place a small amount of 1,4-Diazaspiro[5.5]undecane-5,9-dione powder onto the center of the diamond ATR crystal. A few milligrams is sufficient to cover the crystal surface.[13]

  • Apply Pressure: Engage the ATR pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality spectrum.[13]

    • Causality: Insufficient contact will lead to a weak signal and a low signal-to-noise ratio.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters for routine analysis are:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning: After acquisition, clean the sample powder from the ATR crystal using a dry wipe, followed by a solvent wipe as described in step 2. The accessory is now ready for the next sample.

Workflow Visualization

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Acquire_BG Acquire Background Clean_Crystal->Acquire_BG Apply_Sample Apply Sample Acquire_BG->Apply_Sample Ready Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum Apply_Pressure->Acquire_Spectrum Clean_Again Clean ATR Crystal Acquire_Spectrum->Clean_Again Complete End End Clean_Again->End

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Interpretation of 1,4-Diazaspiro[5.5]undecane-5,9-dione

The FTIR spectrum is typically plotted with wavenumber (cm⁻¹) on the x-axis and transmittance or absorbance on the y-axis.[5] Each peak corresponds to the vibration of a specific bond or functional group. The analysis of 1,4-Diazaspiro[5.5]undecane-5,9-dione focuses on identifying the characteristic absorptions of its secondary amide and aliphatic spirocyclic structure.

Molecular Structure and Key Functional Groups

Molecule 1,4-Diazaspiro[5.5]undecane-5,9-dione N1 N H1 H N1->H1 C1 C N1->C1 O1 =O C1->O1 C2 C C1->C2 N2 N C2->N2 H2 H N2->H2 C3 C N2->C3 O2 =O C3->O2 C_spiro C C3->C_spiro C_spiro->N1 C4 C C_spiro->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C7->C_spiro

Caption: Structure with key functional groups highlighted.

Characteristic Absorption Bands

The following table summarizes the expected vibrational frequencies for the key functional groups in 1,4-Diazaspiro[5.5]undecane-5,9-dione.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group Assignment
~3300Medium, SharpN-H StretchSecondary Amide (N-H)
2930 - 2855Medium-StrongC-H StretchAliphatic (CH₂) of the cyclohexane ring
~1650StrongC=O Stretch (Amide I)Secondary Amide (C=O)
~1540Medium-StrongN-H Bend (Amide II)Secondary Amide (N-H bend coupled with C-N stretch)
~1450MediumCH₂ ScissoringAliphatic (CH₂)
~1240MediumC-N Stretch (Amide III)Amide (C-N stretch coupled with N-H bend)
Detailed Peak Assignments and Rationale
  • N-H Stretching Region (3500-3200 cm⁻¹):

    • The presence of a secondary amide (-CO-NH-) gives rise to a single N-H stretching absorption.[16] In solid-state spectra, hydrogen bonding typically causes this peak to appear around ~3300 cm⁻¹ .[17] It is expected to be of medium intensity and sharper than the broad O-H bands seen in alcohols or carboxylic acids.[18] The absence of a second peak in this region confirms the amide is secondary, not primary.[16]

  • C-H Stretching Region (3000-2800 cm⁻¹):

    • The spiro-fused cyclohexane ring contains multiple methylene (CH₂) groups. These will produce characteristic symmetric and asymmetric C-H stretching bands between 2930 and 2855 cm⁻¹ .[19][20] The intensity of these peaks will be significant due to the number of C-H bonds present.

  • Carbonyl (C=O) Stretching Region (1700-1600 cm⁻¹):

    • This is often the most intense and diagnostic peak in the spectrum. For a six-membered cyclic amide (a lactam), the C=O stretch, also known as the Amide I band , is expected to appear at a relatively low frequency due to resonance effects.[21][22] A strong, sharp absorption around ~1650 cm⁻¹ is characteristic.[17][23] The position of this band is a reliable indicator of the presence of the dione structure.

  • Fingerprint Region (<1600 cm⁻¹):

    • Amide II Band (~1540 cm⁻¹): This band, unique to secondary amides, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[16][22] Its presence alongside the Amide I band is strong evidence for the secondary amide structure.

    • CH₂ Bending (~1450 cm⁻¹): The scissoring vibration of the methylene groups in the cyclohexane ring will produce a medium-intensity peak in this region.[24]

    • Amide III Band (~1240 cm⁻¹): This is a more complex vibration involving C-N stretching and N-H bending.[23] While less diagnostically reliable than the Amide I and II bands, its presence is consistent with the proposed structure.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation of novel heterocyclic compounds like 1,4-Diazaspiro[5.5]undecane-5,9-dione. By employing a rapid and reproducible technique such as ATR-FTIR, researchers can efficiently confirm the successful synthesis of the target molecule. The key spectral markers—a single N-H stretch around 3300 cm⁻¹, a strong Amide I (C=O) band near 1650 cm⁻¹, and a distinct Amide II (N-H bend) band near 1540 cm⁻¹—provide a definitive signature for the secondary diamide spirocyclic core. This guide provides the foundational knowledge and practical protocols for scientists to leverage FTIR analysis with confidence, ensuring the integrity of their chemical entities before they proceed into further stages of drug discovery and development.

References

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Gatta, M., & Rughi, F. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-10.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]

  • Scribd. (2023, May 18). ATR-FTIR: Principles and Applications. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 35(1), 10-15.
  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Friedrich Schiller University Jena. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • Masaryk University. (n.d.). IR - spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Chemistry Learner. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra: (a) Spiro compounds (I, III, V, VI, VII, and VIII) and.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Shimadzu. (n.d.). Protein Secondary Structural Analysis by FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantifications of secondary structures by FTIR. a FTIR analysis of the.... Retrieved from [Link]

  • ResearchGate. (n.d.). (A) FTIR spectrum of spirostanol style (PSI). (B) Preprocessing (2ndD + SNV + SG AU21 ) FTIR spectra of samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Plots of FTIR intensity for amide C=O stretching band (1658 cm-1 ) and.... Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1,4-diazaspiro[5.5]undecane-3,5-dione. Retrieved from [Link]

  • Google Patents. (n.d.). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • I. P. Asota, F. O. Shode, and T. Singh, “Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity,” Molecules, vol. 27, no. 19, p. 6271, Sep. 2022.
  • Google Patents. (n.d.). WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • S. Van der Jeught and M. D’hooghe, “Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds,” Future Medicinal Chemistry, vol. 9, no. 14, pp. 1693–1717, Sep. 2017.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-diazaspiro[5.5]undecan-5-one. Retrieved from [Link]

  • Y. Li, S. Wang, J. Sun, and L. Wu, “ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO,” HETEROCYCLES, vol. 92, no. 12, p. 2253, 2016.

Sources

Chromatographic Purity of 1,4-Diazaspiro[5.5]undecane-5,9-dione: A Comparative Guide to RPLC and HILIC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Polarity and Spirocyclic Geometry

1,4-Diazaspiro[5.5]undecane-5,9-dione (C₉H₁₄N₂O₂) is a highly polar spirocyclic compound. Its molecular architecture consists of a basic piperazine-derived diaza ring spiro-fused to a dione-containing ring. The combination of a basic secondary/tertiary amine and multiple hydrogen-bond acceptors renders the molecule extremely hydrophilic (LogP < 0) and positively charged under typical acidic chromatographic conditions.

In standard Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic partitioning. Because 1,4-diazaspiro[5.5]undecane-5,9-dione lacks a significant hydrophobic footprint, highly polar analytes have a low affinity for, and are poorly retained on, nonpolar C18 stationary phases, typically eluting near the void volume (


)[1]. Furthermore, the protonated basic nitrogen undergoes secondary ion-exchange interactions with unreacted, acidic silanol groups on the silica support. This causality loop—low hydrophobic retention combined with strong silanol interaction—results in severe peak tailing, poor resolution from synthetic precursors, and a lack of method robustness[2].

Stationary Phase Selection: Mechanistic Rationale

To develop a robust purity method, we must abandon standard C18 chemistries and evaluate orthogonal separation mechanisms that leverage the molecule's polarity.

  • Standard Alkyl Phase (C18): Acts as the baseline for comparison. It fails to retain the compound effectively and suffers from silanol-induced tailing[1].

  • Polar-Embedded RPLC (e.g., RP-Amide): These columns incorporate a polar functional group (such as an amide) embedded within the alkyl chain. This chemistry attracts a localized layer of water that shields the basic nitrogen of the spiro compound from interacting with underlying residual silanols, improving peak shape and offering alternate selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., Zwitterionic or bare silica) combined with a highly organic mobile phase (typically >70% Acetonitrile). In HILIC, a layer of adsorbed water is formed on the stationary phase surface[3]. The spiro compound partitions from the bulk organic mobile phase into this immobilized water layer, providing massive gains in retention (

    
    ) and orthogonal selectivity compared to RPLC[4].
    

Comparative Performance Data

The following table summarizes the quantitative performance of 1,4-Diazaspiro[5.5]undecane-5,9-dione across three distinct column chemistries.

Column ChemistryMobile Phase ConditionRetention Factor (

)
Asymmetry (

)
Resolution (

)
Performance Verdict
Standard C18 5% ACN, 0.1% FA (Isocratic)0.42.80.8Fail: Void elution; severe tailing due to silanol ion-exchange[1].
RP-Amide 5% ACN, 10mM Amm. Formate (pH 3.0)2.51.31.9Acceptable: Shielded silanols improve peak shape; moderate retention.
ZIC-HILIC 90% ACN, 10mM Amm. Formate (pH 3.0)6.81.053.4Optimal: Excellent retention via water-layer partitioning and electrostatic interactions[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following HILIC method development protocol is designed as a self-validating system. HILIC is notoriously sensitive to equilibration times; therefore, system suitability checks are hardcoded into the workflow.

Protocol: Zwitterionic HILIC Method Optimization

Objective: Establish a robust, high-resolution separation of 1,4-Diazaspiro[5.5]undecane-5,9-dione from polar synthetic impurities. Causality Note: We utilize 10 mM ammonium formate rather than unbuffered formic acid. Maintaining a constant ionic strength is critical in HILIC to ensure reproducible electrostatic interactions and to stabilize the aqueous partition layer[3].

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve ammonium formate in LC-MS grade water to a concentration of 100 mM. Adjust to pH 3.0 using neat formic acid. (Note: This will be diluted to 10 mM on-column during a 90% B isocratic hold).

  • Organic Phase (B): 100% LC-MS grade Acetonitrile.

Step 2: Column Equilibration (Self-Validating Step)

  • Install a Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 5 µm).

  • Pump mobile phase at 90% B / 10% A at 1.0 mL/min for a minimum of 20 column volumes (CV).

  • Validation Check: Inject a blank sample (90% ACN). Monitor the baseline for drift at 210 nm. A stable baseline (< 1 mAU/min drift) and stable system backpressure mathematically validate that the immobilized water layer is fully established[4]. Do not proceed until this criterion is met.

Step 3: System Suitability Testing (SST)

  • Inject 5 µL of a resolution standard containing 1,4-Diazaspiro[5.5]undecane-5,9-dione (1 mg/mL) and a known polar precursor (e.g., a piperazine derivative).

  • Acceptance Criteria: The system is validated for quantitative purity analysis only if:

    • Retention factor (

      
      ) > 3.0
      
    • Resolution (

      
      ) > 2.0
      
    • Tailing factor (

      
      ) < 1.5
      

Method Development Decision Workflow

HPLC_Method_Dev A Analyze Analyte Properties 1,4-Diazaspiro[5.5]undecane-5,9-dione (LogP < 0, Basic pKa) B Initial Screen: Standard RPLC (C18, 0.1% FA / ACN) A->B C Evaluate Retention & Peak Shape (Target: k' > 2, As < 1.5) B->C D Failure: k' < 1, Severe Tailing (Silanol Ion-Exchange) C->D Poor Retention E Select Orthogonal Separation Mode D->E F Polar-Embedded RPLC (RP-Amide, Shielded Silanols) E->F Aqueous Focus G HILIC Mode (Zwitterionic, Water Partitioning) E->G Organic Focus H Final Validated Purity Method (Rs > 2.0, Robust Equilibration) F->H G->H

Workflow for HPLC method development of polar spirocyclic compounds.

Conclusion

For highly polar, basic spirocyclic compounds like 1,4-Diazaspiro[5.5]undecane-5,9-dione, traditional C18 method development is fundamentally limited by poor hydrophobic retention and detrimental silanol interactions. By pivoting to orthogonal techniques—specifically Zwitterionic HILIC or Polar-Embedded RPLC—analytical scientists can leverage the molecule's polarity to achieve superior retention, excellent peak symmetry, and robust resolution from synthetic impurities.

References

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Source: agilent.com. Available at: [Link]

  • MDPI. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds." Source: mdpi.com. Available at: [Link]

  • LCGC International. "HPLC Analysis of Very Polar Compounds in Bioanalysis." Source: chromatographyonline.com. Available at: [Link]

Sources

A Comparative Guide to the Definitive Structure Elucidation of 1,4-Diazaspiro[5.5]undecane-5,9-dione

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the 1,4-diazaspiro[5.5]undecane core represents a privileged scaffold. Its rigid, three-dimensional architecture is a sought-after feature for designing novel ligands, catalysts, and therapeutic agents with precisely oriented functional groups.[1][2] However, the very structural complexity that makes this motif attractive also presents a significant challenge: unambiguous characterization. While a suite of analytical techniques can provide pieces of the puzzle, confirming the absolute three-dimensional structure of a novel derivative like 1,4-Diazaspiro[5.5]undecane-5,9-dione—for which no public crystallographic data exists—requires a rigorous, multi-faceted approach.[3]

This guide provides an in-depth comparison of the analytical techniques required for the structural confirmation of 1,4-Diazaspiro[5.5]undecane-5,9-dione. We will move beyond a simple listing of methods to explain the causality behind experimental choices, detailing not only how but why specific techniques are deployed. We will use the target molecule as a case study to illustrate the synergistic relationship between spectroscopic methods and the definitive power of single-crystal X-ray crystallography.

The Analytical Challenge: Beyond 2D Connectivity

The initial characterization of a newly synthesized molecule typically relies on a trio of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While indispensable, these methods primarily define the molecule in two dimensions, often leaving critical three-dimensional questions unanswered, especially for complex spirocyclic systems.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the first port of call after synthesis. It provides an exact mass, allowing for the confident determination of the molecular formula (for C₉H₁₄N₂O₂, the monoisotopic mass is 182.1055 Da).[3] However, it reveals nothing about how those atoms are connected or arranged in space.

  • Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying functional groups. For our target molecule, we would expect to see characteristic stretches for the amide C=O bonds and N-H bonds, confirming the presence of the dione functionality. It does not, however, provide information on the overall molecular architecture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for mapping the connectivity of a molecule. ¹H and ¹³C NMR spectra reveal the chemical environment of each atom, and 2D techniques like COSY, HSQC, and HMBC can piece together the complete covalent bond framework. For a spiro compound, however, the rigid, non-planar structure can lead to complex signal splitting and potential overlap, making unambiguous assignment challenging.[4][5][6] Crucially, while NMR can provide clues about relative stereochemistry through phenomena like the Nuclear Overhauser Effect (NOE), it cannot, on its own, determine the absolute three-dimensional arrangement of atoms with the certainty required for regulatory submission or patent protection.

X-ray Crystallography: The Unambiguous Gold Standard

When the goal is irrefutable proof of structure, single-crystal X-ray crystallography is the ultimate arbiter. It moves beyond connectivity to provide a precise, three-dimensional map of electron density within a molecule, yielding a wealth of information that no other single technique can match.

Key Advantages of X-ray Crystallography:

  • Absolute 3D Structure: It directly visualizes the spatial arrangement of atoms, confirming the spirocyclic center, ring conformations (e.g., chair or boat for the cyclohexane ring), and the precise geometry of the diamide system.

  • Unambiguous Stereochemistry: It provides the absolute configuration of all stereocenters.

  • Precise Geometric Data: It yields accurate measurements of bond lengths, bond angles, and torsion angles, offering deep insights into molecular strain and conformation.[7]

  • Intermolecular Interactions: The resulting crystal structure reveals how molecules pack in the solid state, providing information about hydrogen bonding and other non-covalent interactions that can be critical for understanding physical properties.

The following sections will detail the experimental protocols necessary to achieve this level of certainty and compare the data obtained from each method.

Experimental Design: From Synthesis to Structure

Our workflow is designed as a self-validating system, where each step provides data that informs the next, culminating in a fully confirmed structure.

G cluster_0 Phase 1: Synthesis & Initial Analysis cluster_1 Phase 2: Ambiguity Resolution cluster_2 Phase 3: Definitive Confirmation Synthesis Hypothetical Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (HRMS, IR, 1H/13C NMR) Purification->Spectroscopy Ambiguity Is Structure Unambiguous? Spectroscopy->Ambiguity Advanced_NMR Advanced 2D NMR (COSY, HMBC, NOESY) Ambiguity->Advanced_NMR No Crystallization Crystallization Screening Ambiguity->Crystallization Still Ambiguous Advanced_NMR->Ambiguity Re-evaluate XRay Single Crystal X-ray Diffraction Crystallization->XRay Final_Structure Confirmed 3D Structure XRay->Final_Structure

Caption: Logical workflow for unambiguous structure elucidation.

Protocol 1: Hypothetical Synthesis of 1,4-Diazaspiro[5.5]undecane-5,9-dione

While a specific synthesis for the 5,9-dione is not prominently reported, a plausible route can be adapted from established methods for related analogs.[8][9] This protocol is a conceptualized procedure based on known chemical transformations.

  • Starting Material: Begin with 1-amino-1-(carboxymethyl)cyclohexane.

  • Protection: Protect the primary amine with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

  • Amide Coupling: Activate the carboxylic acid (e.g., with HATU or EDC/HOBt) and couple it with a protected aminoacetaldehyde equivalent, such as 2,2-dimethoxyethanamine.

  • Deprotection & Cyclization (Step 1): Selectively deprotect the coupled amine and induce the first intramolecular cyclization to form the initial lactam ring.

  • Oxidation: Oxidize the protected aminoacetaldehyde moiety to a carboxylic acid.

  • Deprotection & Cyclization (Step 2): Remove the remaining protecting groups and induce the second intramolecular cyclization under appropriate conditions (e.g., heat or a mild acid/base catalyst) to form the second lactam and yield the final spirocyclic dione.

  • Purification: Purify the crude product via column chromatography followed by recrystallization to obtain an analytically pure sample.

Protocol 2: Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step. It is an empirical process requiring patience and screening of multiple conditions.

  • Purity is Paramount: Ensure the sample is of the highest possible purity (>99%), as impurities can inhibit crystal nucleation and growth.

  • Solvent Selection: Use a small amount of the purified compound (~5-10 mg) and screen for solvents in which it is sparingly soluble.

  • Screening Techniques:

    • Slow Evaporation: Dissolve the compound in a relatively volatile solvent (e.g., acetone, ethyl acetate) in a vial covered with a perforated seal (e.g., Parafilm with pinholes). Allow the solvent to evaporate slowly over several days at a constant temperature.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent ("drop solvent"). Place this drop on a siliconized glass slide. Invert the slide over a well containing a poor solvent ("precipitant solvent") in which the compound is insoluble but the drop solvent is miscible. As the precipitant solvent vapor slowly diffuses into the drop, the solubility of the compound decreases, promoting crystallization.

    • Solvent Layering: Carefully layer a less dense solvent (in which the compound is soluble) on top of a more dense anti-solvent (in which the compound is insoluble). Crystals may form at the interface over time.

  • Harvesting: Once suitable crystals have formed (clear, well-defined edges), carefully remove them from the mother liquor using a cryoloop and immediately flash-cool them in liquid nitrogen for transport to the diffractometer.

Data Comparison: A Synthesis of Information

The true power of this multi-technique approach lies in how the data from each method complements the others.

G Title Information Derived from Analytical Techniques HRMS High-Resolution MS + Molecular Formula + Isotopic Pattern - Connectivity - 3D Structure NMR NMR Spectroscopy + Atom Connectivity (2D) + Chemical Environment + Relative Stereochemistry (NOE) - Absolute Stereochemistry - Bond Lengths/Angles XRAY X-ray Crystallography + Atom Connectivity (3D) + Absolute Stereochemistry + Bond Lengths/Angles + Intermolecular Packing - Solution-state Dynamics

Caption: Comparison of data types from key analytical methods.

The table below summarizes the specific contributions of each technique to the structural puzzle of 1,4-Diazaspiro[5.5]undecane-5,9-dione.

Structural Question HRMS IR Spectroscopy NMR Spectroscopy X-ray Crystallography
Molecular Formula (C₉H₁₄N₂O₂) Confirmation Yes NoNoYes
Functional Group (Amide) ID NoYes IndirectlyYes
Atom-to-Atom Connectivity NoNoYes Yes
Spirocyclic Core Confirmation NoNoLikelyDefinitive
Cyclohexane Ring Conformation NoNoInferredDefinitive
Absolute Stereochemistry NoNoNoDefinitive
Precise Bond Lengths & Angles NoNoNoYes

Conclusion

For novel, complex molecular architectures such as 1,4-Diazaspiro[5.5]undecane-5,9-dione, a hierarchical and integrated analytical strategy is not just recommended—it is essential. While HRMS, IR, and advanced NMR spectroscopy provide the foundational data to propose a structure and confirm covalent connectivity, they cannot offer the absolute proof required for high-stakes applications in drug development and materials science. Single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional view of a molecule. It resolves the inherent ambiguities of spectroscopic techniques, confirming stereochemistry, conformation, and the precise geometry of the molecular framework. By employing these methods in concert, researchers can move from a hypothetical 2D sketch to a fully validated 3D structure with the highest degree of scientific confidence.

References

  • Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 11, 1-11.
  • PNNL. (n.d.). Standards-Free Tools to Identify Small Molecules in Complex Samples. Retrieved from [Link]

  • Anonymous. (2016). ONE-POT REGIOSELECTIVE SYNTHESIS OF DIAZASPIRO[5.5]UNDECANE-1,5-DIONE-9-THIONE DERIVATIVES CATALYZED BY REUSABLE 1-METHYLIMIDAZO. HETEROCYCLES, 92(12), 2251.
  • Senda, Y., & Ishiyama, J. (1979). Carbon-13 magnetic resonance study of spiro compounds. Magnetic Resonance in Chemistry, 11(8), 439-441.
  • Barnes, C. S., & Occolowitz, J. L. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975.
  • Bio, M., et al. (2021). Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • Moad, A. J., Lamberton, J. A., & Willing, R. I. (1973). Mass spectrometry and ionization energies of some condensed-ring aromatic and heterocyclic compounds. The Journal of Physical Chemistry.
  • Bio, M., et al. (2020). Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXI. A Study of the Influence of Different Heteroatoms on the Mass Spectrometric Fragmentation of Five-Membered Heterocycles. Journal of the American Chemical Society, 87(13), 2926–2932.
  • Forkey, D. M., & Carpenter, W. R. (n.d.). Mass Spectrometry of Heterocyclic Compounds. DTIC. Retrieved from [Link]

  • Preite, M. D. C., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(6), 489-497.
  • Taylor, R., & Kennard, O. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis.
  • Dral, P. O. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Light and Molecule's Blog.
  • Anonymous. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest.
  • ResearchGate. (2014, January 16). What is the best structure-based method for finding compounds with similar structures to other specific small molecules? Retrieved from [Link]

  • Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Sweeney, D. L. (2023, September 26). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data.
  • Communications Chemistry. (2024, July 2). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-diazaspiro[5.5]undecane-5,9-dione hydrochloride. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Validation of Spiro[5.5]undecane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The spiro[5.5]undecane framework, a unique structural motif featuring two six-membered rings joined by a single carbon atom, is of significant interest in medicinal chemistry and materials science.[1][2] Its inherent three-dimensionality provides a scaffold for developing novel therapeutic agents with improved pharmacological properties.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including anticancer, antiviral, and central nervous system effects.[1] This guide provides a comparative analysis of key synthetic routes to spiro[5.5]undecane derivatives, offering insights into the rationale behind methodological choices and presenting supporting experimental data to aid in the selection of the most appropriate synthetic strategy.

Michael Addition-Cyclization: A Workhorse for Spiro[5.5]undecane-triones

One of the most direct and widely employed methods for the synthesis of functionalized spiro[5.5]undecane systems is the one-pot Michael addition followed by an intramolecular cyclization. This approach typically involves the reaction of a cyclic 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), with a 1,5-diaryl-1,4-pentadien-3-one (a diarylideneacetone).[3]

The reaction proceeds through an initial Michael addition of the enolized dione to the diarylideneacetone, forming an intermediate which then undergoes a second intramolecular Michael addition to afford the spiro[5.5]undecane-1,5,9-trione core.[3] The choice of catalyst is crucial for the efficiency of this reaction.

Comparative Analysis of Catalysts

Lewis acids are commonly used to promote this transformation.[3] A comparative study of different Lewis acids in the synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione highlights the impact of the catalyst on reaction time and yield.

CatalystReaction Time (hours)Yield (%)
Anhydrous ZnCl₂15-3070-85
10% HCl in Et₂O/DCM15-3065-80
p-TSA (ultrasound)Not specifiedHigh
d-aminoacylaseNot specifiedModerate

Data synthesized from multiple sources, specific yields are substrate-dependent.[3][4]

The use of microwave irradiation has also been shown to significantly accelerate this reaction, offering a more energy-efficient and faster alternative to conventional heating.[5][6]

Experimental Protocol: Lewis Acid-Catalyzed Synthesis

A general procedure for the synthesis of 7,11-diaryl-spiro[5.5]undecane-1,5,9-triones is as follows:

  • A mixture of dimedone (1 mmol) and the corresponding diarylideneacetone (1 mmol) is dissolved in a suitable solvent such as toluene and n-heptane.[3]

  • The Lewis acid catalyst (e.g., anhydrous ZnCl₂) is added to the mixture.[3]

  • The reaction mixture is refluxed for 15-30 hours, with the progress monitored by thin-layer chromatography.[3]

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Robinson Annelation: Building Heterospiro[5.5]undecanes

The Robinson annelation is a classic and versatile method for the formation of six-membered rings, which can be adapted for the synthesis of spiro[5.5]undecane derivatives, particularly those containing a heteroatom in one of the rings. This method involves the reaction of a cyclic ketone with methyl vinyl ketone. For the synthesis of 3-heterospiro[5.5]undecanes, a heterocyclic aldehyde is used as the starting material.[7]

The synthesis of the requisite heterocyclic 4-carboxaldehydes is a critical first step. For example, 1-methyl-4-piperidinecarboxaldehyde can be prepared from 1-methylpiperidin-4-one via a Wittig reaction to form an enol ether, followed by acidic hydrolysis.[7]

Workflow for Robinson Annelation

Robinson_Annelation cluster_aldehyde_synthesis Aldehyde Preparation cluster_annelation Robinson Annelation cluster_hydrogenation Final Reduction Heterocyclic_Ketone Heterocyclic Ketone Wittig_Reaction Wittig Reaction Heterocyclic_Ketone->Wittig_Reaction Enol_Ether Enol Ether Wittig_Reaction->Enol_Ether Hydrolysis Acidic Hydrolysis Enol_Ether->Hydrolysis Heterocyclic_Aldehyde Heterocyclic Aldehyde Hydrolysis->Heterocyclic_Aldehyde Annelation Robinson Annelation Heterocyclic_Aldehyde->Annelation MVK Methyl Vinyl Ketone MVK->Annelation Enone_Product 3-Heterospiro[5.5]undec-7-en-9-one Annelation->Enone_Product Hydrogenation Hydrogenation Enone_Product->Hydrogenation Final_Product 3-Heterospiro[5.5]undecan-9-one Hydrogenation->Final_Product

Caption: Workflow for the synthesis of 3-heterospiro[5.5]undecan-9-ones via Robinson annelation.

Experimental Protocol: Robinson Annelation
  • The heterocyclic aldehyde is treated with methyl vinyl ketone in the presence of a base to facilitate the initial Michael addition.

  • The resulting intermediate undergoes an intramolecular aldol condensation, followed by dehydration, to yield the 3-heterospiro[5.5]undec-7-en-9-one.[7]

  • The enone is then subjected to hydrogenation to afford the saturated 3-heterospiro[5.5]undecan-9-one.[7] The choice of solvent for hydrogenation is important to avoid side reactions like ketalization; ethyl acetate is often preferred over methanol.[7]

Intramolecular Diels-Alder (IMDA) Reaction: A Powerful Tool for Stereocontrol

The intramolecular Diels-Alder (IMDA) reaction is a highly effective strategy for the construction of polycyclic systems, including the spiro[5.5]undecane core, often with excellent stereocontrol.[8][9] This concerted reaction involves a tethered diene and dienophile, and the stereochemical outcome is dictated by the geometry of the transition state.[10]

The nature of the tether connecting the diene and dienophile, as well as the substitution pattern on the reacting partners, significantly influences the stereoselectivity of the cyclization.[8] For instance, the formation of trans-fused decalin systems can be achieved with high stereoselectivity by designing precursors that favor an endo-transition state.[8]

Logical Relationship in IMDA Stereoselectivity

IMDA_Stereoselectivity Precursor_Design Precursor Design (Tether, Substituents) Transition_State Transition State Geometry (endo vs. exo) Precursor_Design->Transition_State influences Stereochemical_Outcome Stereochemical Outcome (cis vs. trans fusion) Transition_State->Stereochemical_Outcome determines

Caption: Factors influencing the stereochemical outcome of the Intramolecular Diels-Alder reaction.

While specific high-yielding protocols for spiro[5.5]undecane synthesis via IMDA are diverse and highly substrate-dependent, the general principle involves the careful design of a linear precursor containing both the diene and dienophile moieties separated by an appropriate tether.

Tandem and Domino Reactions: Efficiency in Complexity Building

Tandem and domino reactions offer an elegant and efficient approach to the synthesis of complex molecules like spiro[5.5]undecane derivatives from simple starting materials in a single pot.[11][12] These reactions are characterized by a cascade of bond-forming events, which can lead to the rapid construction of multiple stereocenters.

An example is the organocatalytic tandem reaction for the asymmetric synthesis of six-membered spirocyclic oxindoles. This formal [2+2+2] annulation strategy involves the amine-catalyzed stereoselective Michael addition of an aldehyde to an electron-deficient olefinic oxindole, followed by reaction with another electrophile to generate spirocycles with up to six contiguous stereogenic centers with high diastereo- and enantioselectivities.[11]

Another notable example is the Rh(II)-catalyzed tandem O-H insertion/base-promoted cyclization, which provides access to various spiroheterocycles under mild conditions and in good to high yields.[12]

Conclusion

The synthesis of spiro[5.5]undecane derivatives can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The choice of the optimal route depends on several factors, including the desired substitution pattern, the required stereochemistry, and the availability of starting materials.

  • Michael addition-cyclization is a robust and high-yielding method for the preparation of spiro[5.5]undecane-triones.

  • Robinson annelation provides a reliable route to heterospiro[5.5]undecanes.

  • The Intramolecular Diels-Alder reaction offers excellent stereocontrol for the synthesis of complex spirocyclic systems.

  • Tandem and domino reactions represent a highly efficient approach for the rapid construction of molecular complexity.

Further research into the development of more stereoselective and atom-economical methods will undoubtedly continue to enrich the synthetic chemist's toolbox for accessing this important class of molecules.

References

  • Ahmed, M. G., Romman, U. K. R., Akhter, K., Islam, M. M., Hossain, M. M., & Halim, M. E. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka University Journal of Science, 60(1), 121-124. [Link]

  • Chen, Y., et al. (2010). Organocatalytic tandem reaction to construct six-membered spirocyclic oxindoles with multiple chiral centres through a formal [2+2+2] annulation. Chemistry, 16(9), 2852-2856. [Link]

  • Fröhlich, J., Sauter, F., Hametner, C., & Pfalz, M. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. Arkivoc, 2009(6), 298-308. [Link]

  • Gademann, K., et al. (2024). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. Beilstein Journal of Organic Chemistry, 20, 435-443. [Link]

  • Jiang, B., et al. (2009). A new domino autocatalytic reaction leading to polyfunctionalized spiro[5.5]undecanes and dispiro[4.2.5.2]pentadecanes. Organic & Biomolecular Chemistry, 7(10), 2195-2201. [Link]

  • Kotha, S., & Ali, A. (2013). Microwave-assisted synthesis of spiro[5.5]undecane derivatives. Tetrahedron Letters, 54(35), 4789-4792.
  • Master Organic Chemistry. (2019). The Intramolecular Diels-Alder Reaction. [Link]

  • May, J. (n.d.). Intramolecular Diels-Alder Reaction (IMDA). The May Group. [Link]

  • Taber, D. F., & Neubert, T. D. (2001). Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems. The Journal of Organic Chemistry, 66(1), 143-148. [Link]

  • Yakut, M., et al. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences. [Link]

Sources

Navigating the Labyrinth of Spirocyclic Scaffolds: A Comparative Stability Analysis of Diazaspiro versus Oxa-Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Guide for Drug Discovery Professionals

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing into the three-dimensional realm of spirocyclic scaffolds. These rigid architectures offer a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved target engagement, enhanced solubility, and superior metabolic stability.[1][2] Among the rising stars in this domain are diazaspiro and oxa-azaspiro heterocycles, which serve as valuable bioisosteres for ubiquitous motifs like piperazines and morpholines.[3][4]

This guide provides a comprehensive, data-driven comparison of the stability of diazaspiro and oxa-azaspiro compounds, designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection. We will delve into the structural nuances that govern their stability, present supporting experimental data, and provide detailed protocols for assessing these critical parameters in your own laboratories.

The Structural Dichotomy: Understanding the Stability Implications of Nitrogen versus Oxygen Incorporation

The fundamental difference between diazaspiro and oxa-azaspiro compounds lies in the substitution of a nitrogen atom for an oxygen atom within the spirocyclic core. This seemingly subtle change can have profound implications for the molecule's electronic properties, conformational rigidity, and, consequently, its stability under various physiological and experimental conditions.

Key Factors Influencing Stability:
  • Ring Strain: Both diazaspiro[3.3]heptanes and oxa-azaspiro[3.3]heptanes possess significant ring strain due to the presence of two fused four-membered rings.[5] This inherent strain influences their reactivity and can be a driving force for ring-opening reactions under certain conditions.[2] Computational studies suggest that the ring strain energy for spiro[3.3]heptane is approximately 51.0 kcal/mol.[5] While specific comparative data for the heteroatomic analogs is sparse, the substitution of carbon with heteroatoms is known to alter ring strain.

  • Electronic Effects: The electronegativity of oxygen compared to nitrogen plays a crucial role. The oxygen atom in an oxa-azaspirocycle can influence the electron density of the neighboring atoms and bonds, potentially impacting susceptibility to oxidative metabolism.

  • Basicity (pKa): The presence of two nitrogen atoms in diazaspiro compounds generally results in higher basicity compared to their oxa-azaspiro counterparts, where one nitrogen is replaced by a less basic oxygen atom. This difference in pKa can affect aqueous solubility, cell permeability, and off-target interactions. For instance, the replacement of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in a drug candidate led to a significant increase in basicity (ΔpKa = +1.5).[6]

  • Hydrogen Bonding: The nitrogen atoms in diazaspiro compounds can act as hydrogen bond donors and acceptors, while the oxygen in oxa-azaspirocycles primarily acts as a hydrogen bond acceptor. These differences can influence solubility and interactions with metabolic enzymes.

Structural Comparison of Spirocyclic Cores cluster_0 Diazaspiro[3.3]heptane cluster_1 Oxa-Azaspiro[3.3]heptane a Two Nitrogen Heteroatoms b Higher Basicity (pKa) a->b c H-bond Donor & Acceptor b->c d One Nitrogen, One Oxygen e Lower Basicity (pKa) f Primarily H-bond Acceptor e->f

Figure 1: Key structural and property differences between diazaspiro- and oxa-azaspiro[3.3]heptane cores.

Comparative Stability Analysis: A Data-Driven Perspective

PropertyDiazaspiro[3.3]heptane AnalogOxa-Azaspiro[3.3]heptane AnalogNon-Spirocyclic Analog (Piperazine/Morpholine)Reference(s)
Metabolic Stability Generally HigherGenerally HigherGenerally Lower[3][6][7]
Aqueous Solubility HigherDramatically Higher (up to 40x)Lower[3]
Lipophilicity (logD at pH 7.4) LowerLowerHigher[3][6]
Basicity (pKa) HigherHigher (than morpholine)Lower (than diazaspiro)[3][6]

Insights from the Data:

  • Metabolic Stability: Both diazaspiro and oxa-azaspiro scaffolds generally demonstrate enhanced metabolic stability compared to their non-spirocyclic counterparts.[3][7] This is often attributed to the rigid, three-dimensional structure that can sterically hinder access by metabolic enzymes.[4] The high ring-strain-induced bond strength may also contribute to resistance against oxidative metabolism.[4]

  • Aqueous Solubility: The introduction of an oxygen atom in oxa-azaspirocycles can lead to a dramatic increase in aqueous solubility, with reports of up to a 40-fold improvement compared to the corresponding carbocyclic spirocycle. This is a significant advantage in drug design, as poor solubility can be a major hurdle. Diazaspiro[3.3]heptane analogs also show improved solubility over piperazine analogs.[3]

  • Lipophilicity: Both classes of spirocycles tend to have lower lipophilicity (logD) compared to their traditional heterocyclic bioisosteres, which can be beneficial for improving the overall ADME profile of a drug candidate.[3][6]

Experimental Protocols for Stability Assessment

To empower you to generate your own comparative data, we provide detailed, step-by-step methodologies for key stability assays.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[8][9]

Microsomal Stability Assay Workflow A Prepare Compound Stock Solution B Incubate with Liver Microsomes & NADPH A->B C Quench Reaction at Time Points B->C D Protein Precipitation C->D E LC-MS/MS Analysis D->E F Determine % Remaining & Half-life E->F

Figure 2: A streamlined workflow for determining metabolic stability using liver microsomes.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve a final concentration of 1 µM.

    • Add the diluted liver microsomes to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard to the respective wells.[1][8]

  • Sample Processing:

    • Seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[1]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Chemical Stability under Acidic and Basic Conditions

This assay evaluates the hydrolytic stability of a compound at different pH values, mimicking conditions in the gastrointestinal tract and informing on potential formulation and storage issues.[10]

Step-by-Step Protocol:

  • Preparation of Buffers:

    • Prepare a series of buffers with different pH values (e.g., pH 1.2 HCl for acidic conditions, pH 7.4 phosphate buffer for neutral conditions, and pH 9.0 borate buffer for basic conditions).

  • Incubation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Add the stock solution to each buffer to a final concentration of 10-50 µM.

    • Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C for accelerated testing).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each solution.

  • Sample Analysis:

    • Analyze the samples directly by a validated HPLC-UV or LC-MS/MS method to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each pH condition.

    • Determine the degradation rate constant and half-life for each condition.

Kinetic Aqueous Solubility

This high-throughput assay provides an early assessment of a compound's solubility, which is crucial for its absorption and bioavailability.[7][11]

Kinetic Solubility Assay Workflow A Prepare DMSO Stock Solution B Add to Aqueous Buffer A->B C Incubate and Equilibrate B->C D Remove Precipitate (Filtration/Centrifugation) C->D E Quantify Soluble Compound (UV/LC-MS) D->E

Figure 3: General workflow for the determination of kinetic aqueous solubility.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • Add a small volume of the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve the desired final concentration (e.g., 100 µM).

    • Shake the plate at room temperature for a defined period (e.g., 2 to 24 hours) to allow for equilibration.[4][11]

  • Separation of Undissolved Compound:

    • Use a filter plate or centrifuge the assay plate to separate any precipitated compound from the saturated solution.

  • Quantification:

    • Analyze the clear filtrate or supernatant using a validated method such as UV-Vis spectrophotometry or LC-MS/MS to determine the concentration of the dissolved compound.

  • Data Analysis:

    • The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Conclusion and Future Perspectives

The strategic incorporation of diazaspiro and oxa-azaspiro scaffolds offers a powerful approach to modulate the stability and overall pharmacokinetic properties of drug candidates. While both classes generally confer enhanced metabolic stability compared to their non-spirocyclic predecessors, oxa-azaspiro compounds may offer a distinct advantage in terms of achieving higher aqueous solubility.

The choice between a diazaspiro and an oxa-azaspiro scaffold will ultimately depend on the specific goals of a drug discovery program and the desired balance of properties. The experimental protocols provided in this guide offer a robust framework for generating the necessary data to make these critical decisions. As our understanding of the intricate interplay between three-dimensional structure and ADME properties continues to evolve, we can anticipate the development of even more sophisticated and stable spirocyclic scaffolds for the next generation of therapeutics.

References

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2008). High-throughput microsomal stability assay for screening new chemical entities in drug discovery. Journal of Biomolecular Screening, 13(8), 833–839.
  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • Saejong, P., Rojas, J. J., Denis, C., White, A. J. P., Voisin-Chiret, A. S., Choi, C., & Bull, J. A. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(25), 5241–5247.
  • Bachrach, S. M. (2020). A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Molecules, 25(9), 2146.
  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery.
  • De Nanteuil, F. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and.
  • Bachrach, S. M. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv.
  • Le, C. M., & Glorius, F. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society.
  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(10), 1037-1042.
  • SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated ring strain energies (kJ mol~1) and corresponding homodesmotic reactions. Retrieved from [Link]

  • Cava, F., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Biochemical Medicine, 29(3), 030101.
  • Semantic Scholar. (n.d.). Azetidines, Azetines and Azetes: Monocyclic. Retrieved from [Link]

  • Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(11), 1745-1748.
  • Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes. Retrieved from [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • Rogers, D. W., & McLafferty, F. W. (2004). Strain energy of small ring hydrocarbons. Influence of C-h bond dissociation energies. The Journal of Physical Chemistry A, 108(14), 2748–2752.
  • Reho, M., et al. (2025). A quantitative size stability metrics for Long-Acting suspensions and its prediction with Machine learning. International Journal of Pharmaceutics, 681, 126432.
  • Al-Tannak, N. F., & Cable, C. G. (2025). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. Pharmaceuticals, 18(1), 1.
  • Le, C. M., & Glorius, F. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society.
  • UniBa. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • PubMed. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • ResearchGate. (n.d.). Stability data for the quantitative stability-indicating assays. Retrieved from [Link]

  • MDPI. (2025). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. Retrieved from [Link]

  • ResearchGate. (2025). Quantitative Analysis of Physical Stability Mechanisms of Amorphous Solid Dispersions by Molecular Dynamic Simulation. Retrieved from [Link]

Sources

Safety Operating Guide

1,4-Diazaspiro[5.5]undecane-5,9-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides authoritative, mechanistic, and procedural protocols for the safe handling and disposal of 1,4-Diazaspiro[5.5]undecane-5,9-dione and its salts within a professional laboratory environment.

As a nitrogen-containing spirocyclic building block frequently utilized in medicinal chemistry and drug development, its disposal must strictly adhere to environmental regulations to prevent aquatic toxicity and hazardous atmospheric emissions during destruction.

Physicochemical Hazard Profile

Understanding the physical and chemical properties of a compound is the first step in designing a self-validating disposal system. 1,4-Diazaspiro[5.5]undecane-5,9-dione is most commonly encountered as a hydrochloride salt to improve stability and solubility[1][2].

PropertyValue / DescriptionDisposal Implication
Chemical Formula C9H14N2O2 (Free base) / C9H15ClN2O2 (HCl salt)[3][4]Contains nitrogen and potentially chlorine; dictates incineration requirements.
Molecular Weight 182.21 g/mol (Base) / 218.68 g/mol (HCl salt)[3][4]Used for calculating stoichiometric waste neutralization if required.
Physical State Solid (Crystalline powder)Prone to aerosolization; requires dust-control during transfer.
Thermal Decomposition Emits NOx, COx, and HCl gasCritical: Mandates flue gas scrubbing during terminal incineration[5].
Environmental Hazard Harmful to aquatic lifeMust absolutely not be discharged into municipal sewer systems or drains[5].

Mechanistic Rationale for Disposal Methodology

The core principle of chemical waste management is converting hazardous materials into benign environmental components. For 1,4-Diazaspiro[5.5]undecane-5,9-dione, the industry standard is controlled incineration equipped with flue gas scrubbing [5].

The Causality of the Protocol: Simply burning nitrogenous and halogenated compounds is environmentally hazardous. When the spirocyclic ring of this compound is subjected to high-temperature incineration, the carbon framework oxidizes into carbon dioxide (


) and water (

). However, the two nitrogen atoms in the diazaspiro core will oxidize into nitrogen oxides (

), and the chloride counterion (in the HCl salt) will form hydrogen chloride (

) gas.

Therefore, the destruction facility must utilize an alkaline scrubber (typically utilizing a sodium hydroxide spray). The basic scrubber neutralizes the acidic


 and 

gases into benign aqueous salts (like sodium chloride and sodium nitrates) before the exhaust is released into the atmosphere, ensuring compliance with clean air regulations.

Operational Disposal Workflow

DisposalWorkflow Start Waste Generation: 1,4-Diazaspiro[5.5]undecane-5,9-dione Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solvent) Start->Liquid ContainerS Seal in Compatible HDPE/Glass Container Solid->ContainerS ContainerL Segregate into Halogenated/Non-Halogenated Carboy Liquid->ContainerL Label GHS Compliant Labeling (Toxic/Irritant) ContainerS->Label ContainerL->Label Storage Satellite Accumulation Area (Cool, Dry, Ventilated) Label->Storage Transport Licensed Hazardous Waste Transport Storage->Transport Incineration Controlled Incineration (Alkaline Flue Gas Scrubbing) Transport->Incineration

Caption: Operational workflow for the segregation, containerization, and terminal destruction of diazaspiro waste.

Step-by-Step Laboratory Disposal Standard Operating Procedure (SOP)

Phase 1: Segregation and Containerization

  • Determine Waste State: Identify if the waste is a pure solid, contaminated packaging, or dissolved in a reaction solvent.

  • Solid Waste: Collect solid residues, contaminated gloves, and weighing papers. Place them in a heavy-duty, chemically compatible container (e.g., High-Density Polyethylene (HDPE) wide-mouth jar). Do not use metal containers if the HCl salt is present, as residual moisture can lead to corrosion.

  • Liquid Waste: If the compound is dissolved in an organic solvent, transfer the solution to a designated liquid waste carboy.

    • Crucial Step: If the HCl salt was used, the waste must be segregated into the "Halogenated Organic Waste" stream, as the chloride ion alters the required incineration parameters.

Phase 2: Labeling and Storage

  • Labeling: Immediately affix a hazardous waste label to the container. The label must explicitly state "1,4-Diazaspiro[5.5]undecane-5,9-dione" and note the presence of "Halogens" if the HCl salt is present.

  • Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA). Ensure the area is well-ventilated, away from direct sunlight, and isolated from strong oxidizing agents[5].

Phase 3: Spill Response & Decontamination (Emergency Protocol) In the event of an accidental spill during handling or disposal preparation:

  • Isolate: Evacuate non-essential personnel from the immediate area and remove all sources of ignition[5].

  • PPE: Ensure the responder is wearing a well-fitted particulate respirator (N95 or higher), nitrile gloves, and chemical safety goggles.

  • Containment (Solid): Do not dry sweep, as this aerosolizes the compound. Lightly moisten the spilled powder with water or a compatible solvent to suppress dust, then carefully scoop the material using spark-proof tools[5].

  • Containment (Liquid): Absorb liquid spills with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical spill pads).

  • Final Clean: Wash the spill area thoroughly with soap and plenty of water to remove microscopic residues[5]. Transfer all collected spill materials into the solid hazardous waste container.

Phase 4: Terminal Destruction

  • Manifesting: Coordinate with your institution's Environmental Health and Safety (EHS) department to manifest the waste for pickup.

  • Destruction: The waste must be transferred to a licensed chemical destruction facility. Under no circumstances should this compound be discharged to sewer systems, waterways, or standard municipal landfills[5]. The facility will execute controlled incineration with flue gas scrubbing to safely neutralize the compound.

References

  • CP Lab Safety. (n.d.). 1,4-Diazaspiro[5.5]undecane-5,9-dione HCl, 95%. Retrieved from[Link]

  • PubChemLite. (2025). 1,4-diazaspiro[5.5]undecane-5,9-dione hydrochloride. Université du Luxembourg. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.